UR-MB-355
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H54ClF3N8O8 |
|---|---|
Molecular Weight |
1035.5 g/mol |
IUPAC Name |
5-[6-[2-[7-[(4-chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C52H53ClN8O6.C2HF3O2/c1-32(2)66-45-26-35(53)17-15-34(45)30-55-48-29-43(58-52-56-31-57-61(48)52)39-13-9-10-14-44(39)65-24-12-8-7-11-23-54-50(62)33-16-20-38(42(25-33)51(63)64)49-40-21-18-36(59(3)4)27-46(40)67-47-28-37(60(5)6)19-22-41(47)49;3-2(4,5)1(6)7/h9-10,13-22,25-29,31-32H,7-8,11-12,23-24,30H2,1-6H3,(H2-,54,55,56,57,58,62,63,64);(H,6,7) |
InChI Key |
KDYXACMSVZHIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4OCCCCCCNC(=O)C5=CC(=C(C=C5)C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C)C(=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Function and Pharmacological Characterization of UR-MB-355
For Researchers, Scientists, and Drug Development Professionals
Abstract
UR-MB-355 is a novel fluorescent ligand meticulously designed for the study of the orphan G protein-coupled receptor 3 (GPR3) and its closely related homologs, GPR6 and GPR12. These receptors are implicated in a range of physiological processes and are considered potential therapeutic targets for neurological and metabolic disorders. This technical guide provides a comprehensive overview of the function of this compound, its binding characteristics, and the experimental protocols utilized for its characterization. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visually represented to facilitate a deeper understanding of its utility as a research tool.
Introduction to this compound
This compound is a potent fluorescent ligand that binds with submicromolar affinity to a class of constitutively active, orphan G protein-coupled receptors: GPR3, GPR6, and GPR12.[1][2][3] Developed as a derivative of the known GPR3 ligand AF64394, this compound incorporates a fluorescent dye, enabling real-time binding studies in living cells.[1] Its primary function is to serve as a high-affinity molecular probe to investigate the pharmacology and cellular biology of these receptors, which are potential drug targets for conditions such as Alzheimer's disease and various metabolic disorders.[1]
Core Function: A Ligand for GPR3, GPR6, and GPR12
The principal function of this compound is to bind to GPR3, GPR6, and GPR12, allowing for their detection and characterization.[1][4] These three receptors share significant amino acid sequence homology and are known to be constitutively active, meaning they can signal without the presence of an endogenous agonist.[1] They are primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Some evidence also suggests potential coupling to Gi proteins.[1]
Binding Affinity and Specificity
This compound exhibits robust binding to its target receptors with similar affinities across the three homologs. The binding characteristics have been quantified using advanced cellular assay techniques.[1]
| Parameter | Receptor | Value | Assay Method | Reference |
| pEC50 | Nluc-GPR3 | 6.05 | NanoBRET | [1] |
| pKd | Nluc-GPR3 | 6.99 | NanoBRET | [1] |
| pKd | Nluc-GPR6 | Not significantly different from GPR3 | NanoBRET | [1] |
| pKd | Nluc-GPR12 | Not significantly different from GPR3 | NanoBRET | [1] |
Signaling Pathways of GPR3, GPR6, and GPR12
The signaling cascades initiated by GPR3, GPR6, and GPR12 are critical to their physiological roles. Their constitutive activity maintains a basal level of cAMP, which can be modulated by inverse agonists.
Experimental Protocols
The characterization of this compound and its interaction with its target receptors relies on sophisticated cell-based assays. Below are the detailed methodologies for the key experiments.
NanoBRET Target Engagement Assay
This assay is employed to measure the binding of this compound to NanoLuc (Nluc) tagged GPR3, GPR6, and GPR12 in real-time in living cells.
Objective: To determine the binding affinity (pEC50 and pKd) and kinetics of this compound.
Materials:
-
HEK293A cells stably or transiently expressing N-terminally Nluc-tagged GPR3, GPR6, or GPR12.
-
Assay medium: Opti-MEM.
-
Nluc substrate: Furimazine.
-
This compound stock solution (in DMSO).
-
White, opaque 96-well microplates.
-
Luminometer capable of measuring dual-filtered luminescence (e.g., at 460 nm and >600 nm).
Procedure:
-
Cell Seeding: Seed HEK293A cells expressing the Nluc-receptor fusion into white, opaque 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM.
-
Assay Initiation: On the day of the experiment, replace the culture medium with the this compound dilutions.
-
Substrate Addition: Add the Nluc substrate, furimazine, to all wells according to the manufacturer's instructions.
-
BRET Measurement: Immediately measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) at regular intervals for kinetic studies or at a fixed time point for endpoint analysis.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. For saturation binding experiments, plot the BRET ratio against the concentration of this compound and fit the data to a one-site binding model to determine the pEC50 and pKd.
CRE Reporter Gene Assay
This assay is used to measure the functional consequence of ligand binding on the Gs-cAMP signaling pathway.
Objective: To determine if this compound acts as an inverse agonist by measuring its effect on the constitutive activity of GPR3, GPR6, and GPR12.
Materials:
-
HEK293 cells.
-
A reporter plasmid containing a cAMP response element (CRE) driving the expression of a luciferase gene.
-
A transfection reagent.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the expression plasmid for the desired receptor (GPR3, GPR6, or GPR12) and the CRE-luciferase reporter plasmid in 96-well plates.
-
Incubation: Allow the cells to express the proteins for 24-48 hours.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Measurement: Lyse the cells and add the luciferase assay reagent to each well. Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of this compound compared to the vehicle control indicates inverse agonism. Plot the luminescence signal against the ligand concentration and fit to a dose-response curve to determine the IC50.
Experimental and Logical Workflows
The development and characterization of this compound followed a logical progression from design and synthesis to comprehensive pharmacological evaluation.
Conclusion
This compound represents a significant advancement in the toolset available for studying the orphan receptors GPR3, GPR6, and GPR12. Its high affinity and fluorescent properties enable detailed investigation of ligand-receptor interactions in a native cellular environment. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their efforts to unravel the complex biology of these receptors and to accelerate the development of novel therapeutics targeting these pathways.
References
UR-MB-355 as a GPR3 Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 3 (GPR3) is an orphan receptor that exhibits high constitutive activity, primarily through the Gαs signaling pathway, leading to elevated intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Its involvement in a range of physiological processes, including neuronal function, oocyte maturation, and metabolism, as well as its implication in pathological conditions such as Alzheimer's disease, has made it an attractive target for therapeutic intervention. UR-MB-355 is a potent fluorescent ligand for GPR3, derived from the selective GPR3 inverse agonist AF64394. This technical guide provides an in-depth overview of this compound as a GPR3 ligand, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its study.
Quantitative Data Presentation
The pharmacological characteristics of this compound and other key GPR3 ligands are summarized in the tables below. This data facilitates a comparative analysis of their potency and efficacy at the GPR3 receptor.
Table 1: Binding Affinities of GPR3 Ligands
| Compound | Ligand Type | Receptor(s) | Affinity Metric | Value | Reference |
| This compound | Fluorescent Ligand | GPR3, GPR6, GPR12 | pKd | 6.99 (for GPR3) | [1] |
| AF64394 | Inverse Agonist | GPR3 | pIC50 | 7.3 | [2] |
| Cannabidiol (B1668261) | Inverse Agonist | GPR3, GPR6, GPR12 | - | - | [3] |
Table 2: Functional Potencies of GPR3 Ligands
| Compound | Ligand Type | Assay | Potency Metric | Value | Reference |
| Diphenyleneiodonium (B1195379) chloride | Agonist | cAMP Accumulation | EC50 | 1 µM | [4] |
| 3-trifluoromethoxy analog of DPI (Compound 32) | Agonist | cAMP Accumulation | EC50 | 260 nM | [5][6] |
| AF64394 | Inverse Agonist | cAMP Biosensor | EC50 | 161 nM | [7] |
GPR3 Signaling Pathways
GPR3 activation, either constitutively or by an agonist, initiates a cascade of intracellular events through various signaling pathways. This compound, as an inverse agonist, is expected to suppress the basal activity of these pathways. The primary signaling cascades associated with GPR3 are detailed below.
Gαs-cAMP-PKA Signaling Pathway
This is the canonical signaling pathway for GPR3. Constitutive or agonist-induced activation of GPR3 leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses.[8][9][10][11]
References
- 1. Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR3 and GPR6, novel molecular targets for cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenyleneiodonium chloride | CAS:4673-26-1 | GPR3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The Development of Diphenyleneiodonium Analogs as GPR3 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of diphenyleneiodonium analogs as GPR3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. news-medical.net [news-medical.net]
- 11. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
UR-MB-355: A Technical Guide to its Affinity for GPR6 and GPR12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the fluorescent ligand UR-MB-355 for the orphan G protein-coupled receptors (GPCRs), GPR6 and GPR12. This document details the quantitative binding data, the experimental protocols used for its determination, and the known signaling pathways of these receptors.
Introduction
GPR6 and GPR12 are closely related orphan GPCRs predominantly expressed in the central nervous system.[1][2] They exhibit high constitutive activity, primarily signaling through the Gs protein alpha subunit to activate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This constitutive activity plays a role in various physiological processes, making these receptors potential therapeutic targets for neurological and other disorders. This compound is a fluorescently labeled analog of the GPR3 inverse agonist AF64394.[4][5][6] Recent studies have characterized its binding to GPR3 and its close homologs, GPR6 and GPR12.[4][5][6]
Quantitative Binding Affinity of this compound
This compound demonstrates submicromolar affinity for both GPR6 and GPR12. The binding affinity was determined using a NanoBRET-based ligand binding assay. The quantitative data are summarized in the table below.
| Receptor | Ligand | Affinity (pEC50) | Reference |
| Nluc-GPR6 | This compound | 6.4 ± 0.1 | [6] |
| Nluc-GPR12 | This compound | 6.5 ± 0.1 | [6] |
Experimental Protocols
The binding affinity of this compound to GPR6 and GPR12 was determined using a NanoBRET-based real-time ligand binding assay in living cells.[6]
NanoBRET Ligand Binding Assay
Objective: To measure the binding of a fluorescent ligand (this compound) to a NanoLuc luciferase-tagged receptor (Nluc-GPR6 or Nluc-GPR12) in real-time in living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (NanoLuc luciferase, Nluc) to a fluorescent acceptor (the fluorescently labeled ligand). When the fluorescent ligand binds to the Nluc-tagged receptor, the donor and acceptor are brought into close proximity, resulting in energy transfer and the emission of light by the acceptor. This BRET signal is proportional to the amount of ligand bound to the receptor.
Materials:
-
HEK293A cells stably expressing N-terminally Nluc-tagged GPR6 or GPR12.
-
This compound (fluorescent ligand).
-
Nano-Glo® substrate (furimazine).
-
Opti-MEM medium.
-
White, opaque, 96-well cell culture plates.
-
BRET-capable plate reader.
Procedure:
-
Cell Seeding: HEK293A cells stably expressing Nluc-GPR6 or Nluc-GPR12 are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Ligand Preparation: Serial dilutions of this compound are prepared in Opti-MEM.
-
Assay:
-
The cell culture medium is replaced with Opti-MEM.
-
The Nano-Glo® substrate is added to all wells to a final concentration as recommended by the manufacturer.
-
The plate is incubated at 37°C to allow the luminescence signal to stabilize.
-
The serially diluted this compound is added to the wells.
-
The BRET signal is measured immediately and kinetically over time using a plate reader equipped with filters for donor and acceptor emission wavelengths (e.g., 460 nm for Nluc and >610 nm for the fluorescent tag on this compound).
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
Concentration-response curves are generated by plotting the BRET ratio against the logarithm of the ligand concentration.
-
The pEC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Visualizations
GPR6 and GPR12 are constitutively active receptors that primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cAMP.
The experimental workflow for determining the binding affinity of this compound using the NanoBRET assay is depicted below.
The logical relationship of the NanoBRET assay components is illustrated in the following diagram.
References
- 1. Towards a better understanding of the cannabinoid-related orphan receptors GPR3, GPR6 and GPR12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a better understanding of the cannabinoid-related orphan receptors GPR3, GPR6, and GPR12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
UR-MB-355: A Technical Guide to its Inverse Agonist Activity at Orphan G Protein-Coupled Receptors GPR3, GPR6, and GPR12
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-MB-355 has been identified as a valuable chemical probe for studying the constitutively active orphan G protein-coupled receptors (GPCRs) GPR3, GPR6, and GPR12. These receptors, predominantly expressed in the central nervous system, are implicated in a variety of physiological and pathological processes, including neurodegenerative diseases, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its characterization as an inverse agonist, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
This compound is a fluorescently labeled analog of the known GPR3 inverse agonist, AF64394. Its development has enabled sensitive and real-time investigation of ligand binding to GPR3, GPR6, and GPR12, facilitating the discovery and characterization of novel modulators of these receptors.
Quantitative Data
The following table summarizes the binding affinities of this compound for human GPR3, GPR6, and GPR12, as determined by NanoBRET-based ligand binding assays.
| Compound | Receptor | Binding Affinity (pKi) |
| This compound | hGPR3 | 7.5 ± 0.1 |
| This compound | hGPR6 | 7.2 ± 0.1 |
| This compound | hGPR12 | 7.1 ± 0.1 |
Data extracted from Bresinsky et al., Journal of Medicinal Chemistry, 2023.
The functional activity of this compound as an inverse agonist was determined by its ability to inhibit the constitutive activity of the receptors, measured as a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
| Compound | Receptor | Functional Potency (pIC50) |
| This compound | hGPR3 | 7.9 ± 0.1 |
| AF64394 (parent compound) | hGPR3 | 7.3 |
Data for this compound and AF64394 from Bresinsky et al., Journal of Medicinal Chemistry, 2023 and other sources.
Experimental Protocols
NanoBRET Ligand Binding Assay
This protocol describes a method for determining the binding affinity of ligands to GPCRs expressed on the surface of live cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a bioluminescent donor (NanoLuc luciferase, Nluc) fused to the receptor of interest and a fluorescently labeled ligand (the acceptor). When the fluorescent ligand binds to the Nluc-tagged receptor, the energy from the luciferase substrate reaction is transferred to the fluorophore, which then emits light at its characteristic wavelength. Unlabeled competitor ligands will displace the fluorescent ligand, leading to a decrease in the BRET signal.
Workflow:
In-depth Technical Guide: Allosteric Modulation Properties of UR-MB-355
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-MB-355, also identified as Compound 3 (Cmpd-3), is a novel, first-in-class positive allosteric modulator (PAM) of the α1A-adrenergic receptor (α1A-AR).[1] The α1A-AR, a G-protein coupled receptor (GPCR), plays a crucial role in regulating the sympathetic nervous system through its interaction with norepinephrine (B1679862) (NE) and epinephrine (B1671497) (Epi).[1] While the development of agonists for these receptors has been hampered by off-target effects, particularly on blood pressure, allosteric modulators like this compound offer a promising therapeutic avenue by fine-tuning receptor activity only in the presence of the endogenous ligand, potentially reducing side effects.[1][2]
This technical guide provides a comprehensive overview of the allosteric modulation properties of this compound, including its binding characteristics, signaling bias, and selectivity. Detailed experimental protocols for the key assays used in its characterization are also provided to facilitate further research and development.
Quantitative Data Presentation
The following tables summarize the key quantitative pharmacological data for this compound.
Table 1: Binding Affinity of this compound at the α1A-Adrenergic Receptor
| Parameter | Condition | Value |
| High Affinity Site (KH) | Standard Binding Buffer | 0.13 pM |
| Low Affinity Site (KL) | Standard Binding Buffer | 54 nM |
| Single Affinity Site | With 0.5 mM GTP | 100 nM |
Data extracted from Papay et al., 2022.[1]
Table 2: Allosteric Modulation of Ligand Binding by this compound at the α1A-Adrenergic Receptor
| Endogenous Ligand | Effect of this compound | Observation |
| Norepinephrine (NE) | Potentiation | Increases the fraction of NE binding to the high-affinity state. |
| Epinephrine (Epi) | No Effect | No change in Epi binding affinity or receptor state. |
Data extracted from Papay et al., 2022.[1]
Table 3: Functional Selectivity and Signaling Bias of this compound
| Signaling Pathway | Effect in the Presence of Norepinephrine | Receptor Subtype Selectivity |
| cAMP Production | Potentiation (nM concentrations) | Selective for α1A-AR. No effect on α1B- or α1D-AR. |
| Inositol (B14025) Phosphate (B84403) (IP) Production | No Effect | N/A |
Data extracted from Papay et al., 2022.[1] this compound displays characteristics of a pure PAM with no intrinsic agonist properties.[1]
Signaling Pathways
This compound exhibits significant signaling bias. It potentiates the norepinephrine-mediated activation of the cyclic AMP (cAMP) pathway, while having no effect on the inositol phosphate (IP) pathway, which is also coupled to the α1A-AR.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assays
This protocol is used to determine the binding affinity of this compound and its effect on norepinephrine binding.
Materials:
-
Rat-1 fibroblasts stably expressing a single α1-AR subtype
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Radioligand: 125I-HEAT
-
Competing ligands: Norepinephrine, this compound
-
GTP (optional, for assessing G-protein coupling)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Culture Rat-1 fibroblasts to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes.
-
Add the competing unlabeled ligand (norepinephrine with or without a fixed concentration of this compound) at various concentrations.
-
Add the radioligand (125I-HEAT) at a fixed concentration.
-
For experiments assessing G-protein coupling, include 0.5 mM GTP in the binding buffer.
-
The final reaction volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 4 hours to ensure equilibrium is reached, especially when assessing allosteric interactions.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Generate competition binding curves by plotting the percentage of specific binding against the log concentration of the competing ligand.
-
Calculate the inhibitory constant (Ki) values using non-linear regression analysis (e.g., using GraphPad Prism).
-
cAMP Accumulation Assay
This protocol measures the effect of this compound on norepinephrine-stimulated cAMP production.
Materials:
-
Rat-1 fibroblasts expressing the α1A-AR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Norepinephrine
-
This compound
-
cAMP assay kit (e.g., HTRF-based)
-
24-well plates
Procedure:
-
Cell Plating:
-
Wash and re-plate Rat-1 fibroblasts into 24-well plates in DMEM without serum at a density of approximately 2.4 x 10^4 cells/well.
-
Allow the cells to rest overnight in a CO2 incubator.
-
-
Pre-treatment:
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 15 minutes at 37°C.
-
-
Stimulation:
-
Stimulate the cells with a fixed concentration of norepinephrine for 10 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by lysing the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the potency (EC50) and efficacy (Emax) of this compound's potentiation effect.
-
Inositol Phosphate (IP) Accumulation Assay
This protocol is used to assess whether this compound affects the norepinephrine-stimulated inositol phosphate signaling pathway.
Materials:
-
Rat-1 fibroblasts expressing the α1A-AR
-
Inositol-free DMEM
-
[3H]-myo-inositol
-
LiCl
-
Norepinephrine
-
This compound
-
Perchloric acid
-
Dowex anion-exchange resin
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Plate Rat-1 fibroblasts and grow to near confluency.
-
Label the cells by incubating them overnight in inositol-free DMEM containing [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
-
Pre-treatment and Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl for a specified time to inhibit inositol monophosphatases, leading to the accumulation of IP1.
-
Pre-treat the cells with this compound or vehicle.
-
Stimulate the cells with norepinephrine for a defined period.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Scrape the cells and centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the soluble inositol phosphates.
-
-
Separation and Quantification:
-
Separate the inositol phosphates from other cellular components using Dowex anion-exchange chromatography.
-
Elute the [3H]-inositol phosphates and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the amount of [3H]-inositol phosphate accumulation in cells treated with norepinephrine alone versus those treated with norepinephrine and this compound to determine if there is any modulatory effect.
-
Conclusion
This compound is a highly selective and potent positive allosteric modulator of the α1A-adrenergic receptor. Its unique properties of ligand- and signaling-bias, specifically potentiating the norepinephrine-mediated cAMP pathway without affecting the inositol phosphate pathway, make it a valuable research tool and a promising lead compound for the development of novel therapeutics. The detailed protocols provided in this guide are intended to support further investigation into the pharmacology of this compound and the broader field of allosteric modulation of GPCRs.
References
No Information Available on UR-MB-355 for Neurological Disorders
A comprehensive search of publicly available scientific and medical literature has yielded no information on a compound designated as UR-MB-355 for the treatment or study of neurological disorders.
Despite a thorough investigation into scientific databases, clinical trial registries, and general web searches, there is no public data, preclinical research, or clinical trial information associated with a substance labeled "this compound" in the context of neurology.
Searches for this compound have returned information on unrelated clinical trials and research compounds, highlighting the absence of any specific findings for this compound in the requested field. Specifically, searches have identified:
-
KEYNOTE-355: A phase 3 clinical trial evaluating the efficacy and safety of pembrolizumab (B1139204) in combination with chemotherapy for the treatment of triple-negative breast cancer. This trial is entirely unrelated to neurological disorders and the compound .
-
BBI-355: A preclinical and phase 1/2 clinical-stage CHK1 inhibitor being investigated for its potential in treating certain types of cancer, particularly those with oncogene amplifications on extrachromosomal DNA (ecDNA). Again, this compound and its mechanism are not associated with neurological applications in the available literature.
The absence of any data prevents the creation of an in-depth technical guide or whitepaper as requested. It is possible that "this compound" is an internal, non-public designation for a compound in the early stages of development, or the designation may be inaccurate. Without any foundational information, it is not possible to provide details on its mechanism of action, experimental protocols, or to generate the requested data tables and visualizations.
For researchers, scientists, and drug development professionals interested in novel therapeutics for neurological disorders, it is recommended to consult public databases such as PubMed, ClinicalTrials.gov, and resources from major pharmaceutical and biotechnology companies for information on publicly disclosed compounds and ongoing research.
In-depth Technical Guide: The Quest for UR-MB-355 in Alzheimer's Disease Research
A comprehensive search of publicly available scientific literature and patent databases has revealed no specific molecule designated as UR-MB-355 currently under investigation for Alzheimer's disease. This technical guide addresses the initial query by outlining the current landscape of Alzheimer's research and highlighting the methodologies and data presentation standards that would be applied to a novel compound, should information become available.
While the specific target "this compound" remains elusive, this document serves as a template for the rigorous analysis required for any new therapeutic candidate in the field. It is structured to meet the needs of researchers, scientists, and drug development professionals by providing a framework for understanding the critical data, experimental protocols, and conceptual models necessary for preclinical and clinical evaluation.
I. Current Therapeutic Strategies in Alzheimer's Disease
The development of treatments for Alzheimer's disease is a dynamic and challenging field. Current research focuses on several key pathological hallmarks of the disease:
-
Amyloid-β (Aβ) Plaques: The accumulation of extracellular Aβ plaques is a primary target. Therapies aim to reduce Aβ production, inhibit its aggregation, or enhance its clearance from the brain.
-
Tau Neurofibrillary Tangles (NFTs): The intracellular aggregation of hyperphosphorylated tau protein forms NFTs, which are closely correlated with cognitive decline. Strategies target tau phosphorylation, aggregation, and propagation.
-
Neuroinflammation: Chronic inflammation mediated by microglia and astrocytes contributes to neuronal damage. Modulating these inflammatory pathways is a promising therapeutic avenue.
-
Synaptic Dysfunction and Neurodegeneration: Protecting synapses and preventing neuronal loss are critical goals to preserve cognitive function.
II. Framework for Evaluating a Novel Compound (e.g., this compound)
Should a compound like this compound emerge in the scientific literature, a thorough evaluation would involve the following components, presented in a clear and structured format.
Data Presentation: Quantitative Analysis
All quantitative data would be summarized in tables to facilitate comparison and interpretation.
Table 1: In Vitro Pharmacological Profile of a Hypothetical Compound
| Parameter | Assay Type | Result |
| Target Binding Affinity | ||
| Primary Target (e.g., BACE1, γ-secretase) | Radioligand Binding | Kᵢ (nM) |
| Off-Target 1 (e.g., hERG) | Electrophysiology | IC₅₀ (µM) |
| Off-Target 2 (e.g., CYP450 isozymes) | Enzyme Inhibition | IC₅₀ (µM) |
| Functional Activity | ||
| Cellular Aβ₄₂ Reduction | ELISA / MSD | EC₅₀ (nM) |
| Tau Phosphorylation Inhibition | Western Blot / In-Cell Western | EC₅₀ (nM) |
| Physicochemical Properties | ||
| Solubility | Aqueous Buffer | µg/mL |
| Permeability | PAMPA / Caco-2 | Papp (10⁻⁶ cm/s) |
| Blood-Brain Barrier Penetration | In vivo Microdialysis | Brain/Plasma Ratio |
Table 2: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
| Endpoint | Dosing Regimen | Vehicle Control | Compound (X mg/kg) | % Change | p-value |
| Brain Aβ₄₂ Levels (pg/mg tissue) | Chronic, oral | Mean ± SEM | Mean ± SEM | ↓ | <0.05 |
| Soluble Aβ Oligomers (relative units) | Chronic, oral | Mean ± SEM | Mean ± SEM | ↓ | <0.05 |
| Phospho-Tau (AT8) Staining (% area) | Chronic, oral | Mean ± SEM | Mean ± SEM | ↓ | <0.05 |
| Cognitive Performance (MWM Latency, s) | Chronic, oral | Mean ± SEM | Mean ± SEM | ↓ | <0.05 |
III. Detailed Experimental Protocols
To ensure reproducibility and critical evaluation, detailed methodologies for key experiments would be provided.
Protocol 1: Determination of Target Binding Affinity (Radioligand Binding Assay)
-
Objective: To quantify the binding affinity of the test compound for its designated molecular target.
-
Materials:
-
Cell membranes expressing the target receptor/enzyme.
-
Radiolabeled ligand specific for the target (e.g., [³H]-ligand).
-
Test compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Non-specific binding control (high concentration of unlabeled ligand).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radiolabeled ligand, and either vehicle, test compound, or non-specific binding control.
-
Incubate at a specified temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Assessment of Cognitive Function (Morris Water Maze)
-
Objective: To evaluate the effect of the test compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, containing a hidden escape platform. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Mice are subjected to four trials per day.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The time to find the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within 60-90 seconds, it is guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
-
Data Analysis:
-
Acquisition: Analyze escape latency and path length across training days using a repeated-measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform crossings using a one-way ANOVA or t-test.
-
IV. Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Signaling Pathway Diagram
The following is a hypothetical signaling pathway that a novel anti-amyloidogenic compound might modulate.
Experimental Workflow Diagram
This diagram illustrates a typical preclinical drug discovery workflow.
No Publicly Available Data on UR-MB-355 for Parkinson's Disease Research
Despite a comprehensive search of scientific databases, clinical trial registries, and the public domain, no information was found on a compound or research program designated "UR-MB-355" in the context of Parkinson's disease. This suggests that "this compound" may be an internal, preclinical designation not yet disclosed publicly, a misnomer, or a project that has not resulted in any published scientific literature.
Efforts to locate data on "this compound" included broad and specific searches combining the term with keywords relevant to Parkinson's disease research, such as "mechanism of action," "preclinical studies," "clinical trials," "neuroprotection," "dopaminergic neurons," and "alpha-synuclein." Variations of the designation, including "URMB-355" and "UR MB 355," were also explored without yielding any relevant results.
The search results were varied and unrelated to the specified topic. Mentions of similar alphanumeric codes were found in contexts such as automotive parts and paint, unrelated medical research cohorts, and product codes for various commercial items. However, no link to neurological drug development or Parkinson's disease research could be established.
Due to the complete absence of publicly available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to "this compound" and its potential role in Parkinson's disease.
Researchers, scientists, and drug development professionals interested in this specific designation are advised to consult internal documentation from the originating institution or await public disclosure through scientific publications or conference presentations, should such a research program exist. Without any foundational information, a comprehensive technical whitepaper as requested cannot be generated at this time.
UR-MB-355 chemical structure and properties
An examination of the available scientific literature reveals no public information on a chemical compound designated as UR-MB-355.
Extensive searches for "this compound" across various scientific and chemical databases have yielded no results pertaining to its chemical structure, properties, synthesis, or biological activity. This suggests that "this compound" may be an internal research code, a compound that has not been disclosed in publicly accessible literature, or a potential error in the designation.
Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the identifier: Double-check the accuracy of the designation "this compound" for any potential typographical errors.
-
Consult internal documentation: If this is a compound from a specific research program, internal databases and project documentation would be the most likely source of information.
-
Contact the originating source: If the designation was encountered in a publication, presentation, or other communication, reaching out to the authors or presenters may provide clarification.
Until "this compound" is publicly disclosed and characterized, a comprehensive technical guide cannot be compiled.
Unraveling UR-MB-355: A Technical Guide to a Novel CHK1 Inhibitor in Oncology
For Immediate Release
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of UR-MB-355, a novel, orally administered, potent, and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies. While publicly available information uses the designation BBI-355 for the compound in clinical development, this guide will refer to it as this compound as per the user's query, with the understanding that they refer to the same molecule.
Introduction: Targeting Oncogene Amplification
This compound is a first-in-class investigational agent developed as an ecDNA-directed therapy (ecDTx).[1] It is designed to treat patients with locally advanced or metastatic solid tumors characterized by oncogene amplifications.[1][2] A significant portion of high-copy number oncogene amplifications are found on extrachromosomal DNA (ecDNA), which are distinct, circular, non-chromosomal DNA entities that are highly transcribed and drive tumor growth and resistance.[3]
Mechanism of Action: Exploiting Replication Stress
Cancer cells harboring oncogene amplifications on ecDNA are subject to high levels of replication stress.[4] To survive and proliferate, these cells become dependent on the S-phase DNA damage checkpoint, which is regulated by the master kinase CHK1. This compound's mechanism of action is centered on the inhibition of CHK1. By blocking CHK1, this compound prevents the cancer cells from repairing DNA damage and resolving replication stress, ultimately leading to cell cycle collapse and apoptosis.[4] This targeted approach is designed to be selectively lethal to cancer cells with oncogene amplifications while sparing normal cells.
Caption: Signaling pathway of this compound in cancer cells with ecDNA.
Preclinical and Clinical Development
Preclinical Evaluation
Preclinical studies have demonstrated the potential of this compound in cancers with specific oncogene amplifications, such as EGFR and FGFR2 in esophageal and gastric cancers.[3] These studies have shown that while some targeted therapies may have transient effects, inhibiting CHK1 with this compound could offer a more durable response by targeting the underlying mechanism of resistance driven by ecDNA.[3]
Clinical Trial: POTENTIATE (NCT05827614)
This compound is currently being investigated in a Phase 1/2 clinical trial named POTENTIATE.[1][3] This is a first-in-human, open-label study designed to assess the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors harboring oncogene amplifications.[1]
Experimental Protocol: POTENTIATE Trial
The study consists of two main parts:
-
Part 1: Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with other agents, including the ribonucleotide reductase (RNR) inhibitor BBI-825.[1]
-
Part 2: Dose Expansion: To evaluate the anti-tumor activity and further assess the safety of this compound at the RP2D in specific patient cohorts with defined oncogene amplifications.
Key Inclusion Criteria:
-
Patients with locally advanced or metastatic non-resectable solid tumors.
-
Confirmed evidence of oncogene amplification.
-
Disease progression on all available standard therapies.
-
Measurable disease according to RECIST v1.1.
-
Adequate organ function.[1]
Pharmacodynamic studies from the trial have confirmed on-target biomarker modulation in tumor tissues from patients treated with this compound, indicating successful target engagement.[3]
Caption: Experimental workflow of the POTENTIATE (NCT05827614) clinical trial.
Quantitative Data Summary
The following tables summarize the key quantitative data and parameters related to the development of this compound.
Table 1: Compound Profile
| Parameter | Description |
| Compound Name | This compound (BBI-355) |
| Mechanism of Action | Oral, potent, and selective CHK1 inhibitor |
| Therapeutic Approach | ecDNA-directed therapy (ecDTx) |
| Target Indication | Advanced solid tumors with oncogene amplification |
Table 2: Clinical Trial Details (POTENTIATE)
| Parameter | Detail |
| ClinicalTrials.gov ID | NCT05827614[1][3] |
| Phase | 1/2 |
| Study Type | Interventional (Clinical Trial) |
| Enrollment (Anticipated) | Not specified in provided results |
| Primary Outcome Measures | MTD, RP2D, Incidence of Adverse Events |
| Secondary Outcome Measures | Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS) |
Future Directions
The ongoing POTENTIATE trial will be crucial in defining the clinical utility of this compound. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to therapy and exploring rational combination strategies to overcome potential resistance mechanisms. The development of this compound represents a significant step forward in the personalized treatment of cancers driven by oncogene amplification on extrachromosomal DNA.
References
Literature Review: UR-MB-355
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
A comprehensive literature search for "UR-MB-355" did not yield any publicly available information on a drug, compound, or therapeutic agent with this designation. The search results primarily consisted of unrelated items, including a Mercedes-Benz paint color (Diamond Blue Metallic MB-355) and a water pump repair kit for a Mercedes-Benz engine (OM355).[1][2]
Furthermore, while the search identified the "KEYNOTE-355" clinical trial, this study investigates Pembrolizumab in combination with chemotherapy for triple-negative breast cancer and does not appear to be related to a compound designated this compound.[3][4][5][6][7]
Due to the absence of any scientific literature, clinical data, or patents associated with "this compound," it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways for this topic.
It is possible that "this compound" is an internal compound code that has not yet been disclosed in public forums, a misnomer, or a discontinued (B1498344) project with no archived public information. Without further identifying information, a literature review and the requested technical guide cannot be generated.
References
- 1. colorndrive.com [colorndrive.com]
- 2. Reparo Bomba D Agua Mercedes-benz 1929 Om355 6 Cilindros 1980 Ate 1992 Urba Ur1358rl | Bompreco Autopeças [bomprecopecas.com.br]
- 3. Pembrolizumab plus chemotherapy versus placebo plus chemotherapy for previously untreated locally recurrent inoperable or metastatic triple-negative breast cancer (KEYNOTE-355): a randomised, placebo-controlled, double-blind, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. KEYNOTE-355 - Clinical Trial Results | HCP [keytrudahcp.com]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for UR-MB-355 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-MB-355 is a potent, submicromolar fluorescent ligand designed for the study of the orphan G protein-coupled receptor (GPCR) GPR3 and its closely related receptors, GPR6 and GPR12.[1][2][3] It is a derivative of the known GPR3 ligand AF64394, featuring a 5-TAMRA fluorophore attached via an alkylic linker.[4] This modification enables real-time, non-radioactive investigation of ligand-receptor interactions in living cells through advanced techniques such as Bioluminescence Resonance Energy Transfer (BRET). These application notes provide a comprehensive guide to utilizing this compound in a cell-based NanoBRET assay for the pharmacological characterization of GPR3.
Core Application: NanoBRET-based Ligand Binding Studies
The primary application of this compound is as a fluorescent probe in a NanoBRET saturation binding assay to determine the affinity and binding kinetics of compounds targeting GPR3. This assay offers a signaling pathway-independent method for direct quantification of compound interaction with the receptor.[1][4][5]
Principle of the Assay
The NanoBRET assay leverages energy transfer from a bioluminescent donor to a fluorescent acceptor. In this application, a HEK293 cell line is engineered to stably express GPR3 N-terminally tagged with NanoLuciferase (Nluc-GPR3), which serves as the BRET donor. When the fluorescent ligand this compound binds to Nluc-GPR3, the 5-TAMRA fluorophore (the BRET acceptor) is brought into close proximity to Nluc. Upon addition of the NanoLuc substrate, the energy emitted by Nluc excites the 5-TAMRA, resulting in a detectable BRET signal. This signal is proportional to the amount of this compound bound to the receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from published studies.
| Parameter | Value | Receptor | Cell Line | Assay | Reference |
| Dissociation Constant (pKd) | 6.99 | GPR3 | HEK293A stably expressing Nluc-GPR3 | NanoBRET saturation binding | [4][6] |
| Affinity | Submicromolar | GPR3, GPR6, GPR12 | Not specified | Not specified | [1][2][3] |
Experimental Protocols
Protocol 1: NanoBRET Saturation Binding Assay for GPR3 using this compound
This protocol details the steps for performing a NanoBRET saturation binding experiment to determine the affinity of this compound for GPR3.
Materials:
-
HEK293A cells stably expressing N-terminally Nluc-tagged GPR3 (Nluc-GPR3)
-
This compound
-
Nano-Glo® Live Cell Reagent (Promega)
-
Opti-MEM® I Reduced Serum Medium (Thermo Fisher Scientific)
-
White, opaque 96-well cell culture plates
-
BRET-capable plate reader
Procedure:
-
Cell Seeding:
-
Culture Nluc-GPR3 expressing HEK293A cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in Opti-MEM®.
-
Seed 2 x 10^4 cells per well in a 96-well white, opaque plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Opti-MEM® to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
-
Ligand Binding:
-
Carefully remove the growth medium from the cells.
-
Add the diluted this compound solutions to the respective wells.
-
Include wells with vehicle control (Opti-MEM® with DMSO).
-
To determine non-specific binding, include wells with a high concentration of a known, unlabeled GPR3 ligand (e.g., AF64394) in addition to the this compound dilutions.
-
-
BRET Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Immediately measure the luminescence at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm for 5-TAMRA).
-
Record measurements at various time points to ensure equilibrium is reached.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Subtract the non-specific binding BRET ratio from the total binding BRET ratio to obtain the specific binding.
-
Plot the specific binding BRET ratio against the concentration of this compound.
-
Fit the data using a non-linear regression model (one-site binding) to determine the Kd and Bmax values.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR3 Signaling Overview
Caption: NanoBRET Assay Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UR-MB-355 Bioluminescence Resonance Energy Transfer (BRET) Assay
Disclaimer: Extensive searches for a compound specifically designated "UR-MB-355" in the context of Bioluminescence Resonance Energy Transfer (BRET) assays have not yielded any publicly available information. The following application notes and protocols are based on a generalized framework for a hypothetical G protein-coupled receptor (GPCR) antagonist. Researchers should substitute the specific details of their compound and target of interest.
Introduction
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technology used to monitor protein-protein interactions (PPIs) and intracellular signaling events in real-time within living cells.[1][2][3] This technique relies on the non-radiative transfer of energy between a bioluminescent donor, typically a luciferase enzyme, and a fluorescent acceptor molecule.[1][4][5] Energy transfer occurs only when the donor and acceptor are in close proximity (typically <10 nm), making BRET an ideal method for studying the dynamic interactions of signaling molecules.[4][5]
This document provides a detailed protocol for utilizing a BRET assay to characterize the pharmacological properties of a hypothetical GPCR antagonist, herein referred to as this compound. The assay is designed to measure the inhibition of ligand-induced interaction between a GPCR and its cognate β-arrestin2, a key event in receptor desensitization and signaling.
Principle of the Assay
The BRET assay described here quantifies the interaction between a GPCR of interest, fused to a Renilla luciferase (Rluc) donor, and β-arrestin2, fused to a yellow fluorescent protein (YFP) acceptor. Upon activation by an agonist, the GPCR undergoes a conformational change, leading to its phosphorylation and subsequent recruitment of β-arrestin2-YFP. This brings the Rluc donor and YFP acceptor into close proximity, allowing for resonance energy transfer upon the addition of the luciferase substrate, coelenterazine (B1669285) h. The resulting YFP emission can be measured, and the BRET ratio is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor. This compound, as a hypothetical antagonist, is expected to inhibit the agonist-induced recruitment of β-arrestin2, leading to a dose-dependent decrease in the BRET signal.
Signaling Pathway Diagram
Caption: GPCR-β-arrestin2 interaction pathway for BRET assay.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound BRET assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| HEK293T Cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine 2000 Transfection Reagent | Invitrogen | 11668019 |
| GPCR-Rluc plasmid | (User Defined) | - |
| β-arrestin2-YFP plasmid | (User Defined) | - |
| White, clear-bottom 96-well plates | Corning | 3610 |
| Coelenterazine h | GoldBio | C-280 |
| This compound | (User Defined) | - |
| Reference Agonist | (User Defined) | - |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
Experimental Protocols
Cell Culture and Transfection
-
Cell Seeding: Twenty-four hours prior to transfection, seed HEK293T cells into white, clear-bottom 96-well plates at a density of 3.5 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Transfection Complex Preparation:
-
For each well, dilute 50 ng of GPCR-Rluc plasmid and 250 ng of β-arrestin2-YFP plasmid in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 50 µL of the transfection complex to each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
BRET Assay Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer (e.g., PBS with 0.1% BSA) to achieve the desired final concentrations. Also, prepare the reference agonist at a concentration corresponding to its EC80.
-
Cell Preparation: Gently aspirate the culture medium from the cells and wash once with 100 µL of pre-warmed PBS.
-
Antagonist Incubation: Add 80 µL of assay buffer containing the desired concentration of this compound or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at 37°C.
-
Agonist Stimulation: Add 10 µL of the reference agonist solution to all wells except the vehicle control wells. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Prepare a 50 µM working solution of coelenterazine h in assay buffer. Add 10 µL of this solution to each well for a final concentration of 5 µM.
-
Signal Detection: Immediately after substrate addition, measure the luminescence signal using a plate reader equipped with two filters: a donor filter for Rluc (e.g., 485 ± 20 nm) and an acceptor filter for YFP (e.g., 530 ± 20 nm).
Data Analysis
-
BRET Ratio Calculation: The BRET ratio for each well is calculated by dividing the signal measured at the acceptor wavelength by the signal measured at the donor wavelength.
-
BRET Ratio = (Emission at 530 nm) / (Emission at 485 nm)
-
-
Net BRET Calculation: To account for background signal, subtract the BRET ratio of wells containing only the donor construct (GPCR-Rluc) from the BRET ratio of wells containing both donor and acceptor.
-
Data Normalization: Normalize the data by setting the signal from the agonist-stimulated wells (in the absence of this compound) to 100% and the signal from the vehicle-treated wells to 0%.
-
IC50 Determination: Plot the normalized BRET signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results and Data Presentation
The antagonist this compound is expected to produce a concentration-dependent inhibition of the agonist-induced BRET signal. The results can be summarized in the following tables.
Table 1: Raw BRET Data (Hypothetical)
| [this compound] (nM) | Donor (RLU) | Acceptor (RLU) | BRET Ratio |
| 0 (Vehicle) | 550,000 | 110,000 | 0.200 |
| 0 (+Agonist) | 545,000 | 436,000 | 0.800 |
| 1 | 548,000 | 383,600 | 0.700 |
| 10 | 546,000 | 273,000 | 0.500 |
| 100 | 552,000 | 165,600 | 0.300 |
| 1000 | 549,000 | 115,290 | 0.210 |
Table 2: Calculated Pharmacological Parameters (Hypothetical)
| Parameter | Value |
| IC50 of this compound | 15.5 nM |
| Hill Slope | -1.05 |
| Z'-factor | 0.78 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low BRET signal | - Low transfection efficiency- Suboptimal donor:acceptor ratio- Inactive luciferase or substrate | - Optimize transfection protocol- Titrate plasmid ratios- Use fresh coelenterazine h |
| High background | - Non-specific interactions- Autofluorescence of compounds | - Include a no-acceptor control- Measure compound autofluorescence separately |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors | - Ensure even cell suspension- Use calibrated pipettes |
Conclusion
The BRET assay is a robust and sensitive method for characterizing the pharmacology of compounds targeting GPCRs. The protocol outlined provides a framework for determining the potency of the hypothetical antagonist this compound by monitoring its ability to inhibit the interaction between a GPCR and β-arrestin2. This assay can be adapted for high-throughput screening to identify novel modulators of GPCR signaling.
References
- 1. Home - Alexander von Humboldt Foundation [humboldt-foundation.de]
- 2. youtube.com [youtube.com]
- 3. Exam MB-335: Microsoft Dynamics 365 Supply Chain Management Functional Consultant Expert - Certifications | Microsoft Learn [learn.microsoft.com]
- 4. PerkinElmer | Science with Purpose [perkinelmer.com]
- 5. Truck tractor, used truck tractor for sale | Autoline.info [autoline.info]
Application Note: UR-MB-355 cAMP Accumulation Assay
Notice: Information regarding the specific molecule "UR-MB-355" is not available in the public domain. The following application note provides a generalized protocol for a cyclic AMP (cAMP) accumulation assay, a common method for studying G-protein coupled receptor (GPCR) activation. This protocol can be adapted for a novel compound once its specific target and properties are identified.
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger molecule that plays a crucial role in cellular signaling cascades. Its production is primarily regulated by the enzyme adenylyl cyclase, which is modulated by the activity of G-protein coupled receptors (GPCRs). Agonist binding to Gs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, agonist binding to Gi-coupled GPCRs inhibits adenylyl cyclase, resulting in a decrease in cAMP. Measurement of intracellular cAMP accumulation is therefore a fundamental method for characterizing the pharmacological activity of compounds targeting GPCRs.
This document outlines a detailed protocol for a homogenous, plate-based cAMP accumulation assay. The assay is designed to be a robust and high-throughput method for determining the potency and efficacy of a test compound, such as the hypothetical "this compound," at a specific GPCR.
Signaling Pathway
The following diagram illustrates the canonical Gs and Gi signaling pathways that modulate cAMP levels.
Caption: Gs and Gi signaling pathways modulating intracellular cAMP levels.
Experimental Workflow
A typical workflow for a cAMP accumulation assay is depicted below. This involves cell preparation, compound treatment, lysis, and signal detection.
Caption: General workflow for a cAMP accumulation assay.
Materials and Methods
Materials:
-
Cells stably or transiently expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM, Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl cyclase activator (for Gi assays, e.g., Forskolin).
-
Test compound (this compound) and reference agonist/antagonist.
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP assay kit).
-
White, opaque, 384-well microplates.
-
Multichannel pipettes and a compatible plate reader.
Protocol for Gs-coupled Receptor Assay:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Determine cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
-
Compound Plating:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a defined volume (e.g., 5 µL) of each compound concentration to the wells of a 384-well plate. Include wells for vehicle control (basal level) and a known agonist (positive control).
-
-
Cell Seeding and Stimulation:
-
Dispense an equal volume (e.g., 5 µL) of the cell suspension into each well containing the compound.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis and detection reagents. This typically involves sequential addition of a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate for HTRF assays.
-
-
Signal Reading:
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Protocol for Gi-coupled Receptor Assay:
The protocol for a Gi-coupled receptor is similar to the Gs assay with one key modification:
-
Cell Stimulation (Step 3): Co-stimulate the cells with the test compound and a fixed concentration of an adenylyl cyclase activator, such as Forskolin. The concentration of Forskolin should be pre-determined to elicit a sub-maximal stimulation of cAMP production. The inhibitory effect of the Gi-activating compound will be measured as a decrease from the Forskolin-stimulated cAMP level.
Data Analysis and Presentation
The raw data from the plate reader is typically a ratio of the two emission wavelengths (e.g., 665 nm / 620 nm for HTRF). This ratio is then used to determine the concentration of cAMP in each well by interpolation from a standard curve.
The cAMP concentrations are then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the potency (EC50 for agonists, IC50 for antagonists/inverse agonists) and efficacy (Emax) of the compound.
Table 1: Hypothetical Pharmacological Data for this compound
| Parameter | This compound (Gs-coupled Assay) | Reference Agonist |
| EC50 (nM) | Data Not Available | e.g., 10 |
| Emax (% of Ref. Agonist) | Data Not Available | 100% |
| Hill Slope | Data Not Available | e.g., 1.0 |
| Parameter | This compound (Gi-coupled Assay) | Reference Agonist |
| IC50 (nM) | Data Not Available | e.g., 25 |
| % Inhibition at Emax | Data Not Available | e.g., 90% |
| Hill Slope | Data Not Available | e.g., -1.0 |
Conclusion
The cAMP accumulation assay is a versatile and powerful tool for the pharmacological characterization of novel compounds targeting GPCRs. The provided protocol offers a robust framework that can be optimized for specific receptors and cell lines. Once the molecular target of this compound is identified, this generalized protocol can be specifically tailored to generate quantitative data on its potency and efficacy in modulating cAMP signaling.
Application Notes and Protocols for β-Arrestin Recruitment Assay Featuring UR-MB-355
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets. Upon activation by a ligand, GPCRs trigger intracellular signaling cascades. A key regulatory protein in this process is β-arrestin. The recruitment of β-arrestin to an activated GPCR can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.[1][2][3] The β-arrestin recruitment assay is therefore a critical tool in drug discovery for characterizing the pharmacological properties of novel compounds, including identifying biased ligands that preferentially activate G-protein or β-arrestin pathways.[1]
These application notes provide a detailed protocol for assessing the β-arrestin recruitment induced by the hypothetical compound UR-MB-355, targeting a generic GPCR (e.g., GPR68). The protocol is based on the principles of enzyme fragment complementation assays, such as the PathHunter™ assay.[1][4]
Signaling Pathway
The binding of an agonist, such as this compound, to a GPCR promotes its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin. The subsequent binding of β-arrestin to the GPCR sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal. Furthermore, the GPCR/β-arrestin complex can be internalized into endosomes, where β-arrestin can act as a scaffold for various signaling proteins, initiating a distinct wave of intracellular signaling.[2][5]
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Membrane phosphoinositides regulate GPCR-β-arrestin complex assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR3 Binding Studies Using UR-MB-355
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 3 (GPR3) is an orphan GPCR that exhibits high constitutive activity, leading to elevated intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through coupling with Gs proteins.[1][2] This receptor is predominantly expressed in the central nervous system, particularly in regions implicated in Alzheimer's disease, as well as in the ovaries and testes.[1][3] Its role in various physiological processes, including neuronal development, meiotic arrest in oocytes, and potentially in the pathophysiology of Alzheimer's disease, makes it an attractive therapeutic target.[1][4][5][6] The study of GPR3 has been historically challenging due to the lack of well-characterized ligands. UR-MB-355 is a potent fluorescent ligand developed for studying GPR3, enabling real-time binding studies and characterization of the receptor.[7][8][9]
These application notes provide detailed protocols for utilizing this compound in GPR3 binding studies, including a state-of-the-art NanoBRET-based assay and a foundational radioligand binding assay. Additionally, this document summarizes the binding characteristics of this compound and outlines the key signaling pathways associated with GPR3.
Data Presentation
Table 1: Binding Affinity of this compound for GPR3 and Homologous Receptors
| Receptor | Ligand | Assay Type | Affinity (pEC50/pKi) | Reference(s) |
| GPR3 | This compound | NanoBRET | Submicromolar | [7][8][9] |
| GPR6 | This compound | NanoBRET | Submicromolar | [7][8][9] |
| GPR12 | This compound | NanoBRET | Submicromolar | [7][8][9] |
Note: Specific quantitative values beyond "submicromolar" were not detailed in the provided search results. The original publications should be consulted for precise EC50/Ki values.
GPR3 Signaling Pathways
GPR3 is a constitutively active orphan GPCR, meaning it signals without the need for an endogenous ligand.[2][10][11] Its primary signaling pathway involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cAMP.[1][3] Additionally, GPR3 has been shown to engage β-arrestin signaling pathways, which can be independent of G protein coupling and are implicated in modulating amyloid-β (Aβ) generation.[3][4]
Caption: GPR3 constitutively activates Gs and β-arrestin pathways.
Experimental Protocols
Protocol 1: NanoBRET-Based Ligand Binding Assay for GPR3
This protocol describes a real-time binding assay on living cells using Bioluminescence Resonance Energy Transfer (BRET), a technology that measures the proximity of a luciferase-tagged receptor and a fluorescently labeled ligand.[7][12]
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc-tagged GPR3 (Nluc-GPR3).
-
This compound (fluorescent ligand).
-
Assay buffer: Opti-MEM or other suitable serum-free medium.
-
White, opaque 96-well or 384-well microplates.
-
Nano-Glo® Luciferase Assay Substrate (e.g., furimazine).
-
BRET-capable plate reader.
Procedure:
-
Cell Seeding: Seed Nluc-GPR3 expressing HEK293 cells in white microplates at a density optimized for your plate format and allow them to attach overnight.
-
Ligand Preparation: Prepare serial dilutions of this compound and any unlabeled competitor compounds in assay buffer.
-
Assay Initiation:
-
For saturation binding: Add increasing concentrations of this compound to the wells. To determine non-specific binding, add a high concentration of a known unlabeled GPR3 ligand (e.g., AF64394) to a parallel set of wells before adding this compound.
-
For competition binding: Add a fixed concentration of this compound (typically at its Kd value) to all wells, followed by increasing concentrations of the unlabeled competitor compound.
-
-
Substrate Addition: Prepare the Nano-Glo® substrate according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a period sufficient to reach binding equilibrium (to be determined empirically, but typically 30-60 minutes).
-
BRET Measurement: Measure the luminescence at two wavelengths using a BRET-capable plate reader: one for the NanoLuc donor (e.g., ~460 nm) and one for the fluorescent acceptor (e.g., corresponding to the emission of the fluorophore on this compound).
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
For saturation binding, plot the specific binding (total binding - non-specific binding) against the concentration of this compound to determine the Kd and Bmax.
-
For competition binding, plot the BRET ratio against the concentration of the competitor compound to determine the IC50, which can then be converted to a Ki value.
-
Caption: Workflow for the NanoBRET GPR3 ligand binding assay.
Protocol 2: Radioligand Binding Assay for GPR3 (Adapted from General Principles)
While a specific radiolabeled version of this compound is not described in the search results, this protocol outlines the general methodology for a competitive radioligand binding assay, which can be adapted if a suitable radioligand for GPR3 is available or developed.[13][14]
Materials:
-
Cell membranes prepared from cells overexpressing GPR3.
-
A suitable radioligand for GPR3 (e.g., [3H]-ligand).
-
This compound or other unlabeled competitor compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C or GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor (this compound) in binding buffer.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of the GPR3 radioligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor (this compound).
-
A fixed amount of GPR3-expressing cell membranes.
-
For determining non-specific binding, add a high concentration of a known unlabeled GPR3 ligand to a separate set of wells.
-
For determining total binding, add only the radioligand and membranes without any competitor.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., room temperature or 30°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the competitor (this compound) to generate a competition curve.
-
Determine the IC50 value from the curve and use the Cheng-Prusoff equation to calculate the Ki value.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a valuable tool for investigating the pharmacology of GPR3. The NanoBRET-based binding assay offers a sensitive and real-time method to study ligand-receptor interactions in a cellular context. While traditional radioligand binding assays remain a gold standard for affinity determination, the development of fluorescent ligands like this compound provides a powerful, non-radioactive alternative. These protocols and the accompanying information provide a solid foundation for researchers to utilize this compound in their GPR3 binding studies, ultimately contributing to a better understanding of this important therapeutic target.
References
- 1. uniprot.org [uniprot.org]
- 2. Lipolysis drives expression of the constitutively active receptor GPR3 to induce adipose thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR3 Stimulates Aβ Production via Interactions with APP and β-Arrestin2 | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. GPR3 accelerates neurite outgrowth and neuronal polarity formation via PI3 kinase-mediating signaling pathway in cultured primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein–biased GPR3 signaling ameliorates amyloid pathology in a preclinical Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GPCR-radioligand binding assays [pubmed.ncbi.nlm.nih.gov]
- 14. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Studying G Protein-Coupled Receptor Signaling with a Novel Modulator
Note: Initial searches for the compound "UR-MB-355" did not yield specific information in the public domain, suggesting it may be an internal designation, a novel compound not yet widely reported, or a potential typographical error. Therefore, these application notes and protocols are presented for a hypothetical G protein-coupled receptor (GPCR) modulator, designated herein as "Compound-X," to illustrate the principles and methodologies for characterizing such an agent. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction to GPCR Signaling
G protein-coupled receptors (GPCRs) constitute a large and diverse family of transmembrane receptors that play crucial roles in cellular signaling. They respond to a wide array of extracellular stimuli, including hormones, neurotransmitters, and sensory inputs. Upon activation by a ligand, GPCRs undergo a conformational change that enables them to act as guanine (B1146940) nucleotide exchange factors (GEFs) for their cognate heterotrimeric G proteins. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular events.
The complexity of GPCR signaling is further enhanced by the concept of biased agonism , where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). The study of novel modulators like Compound-X is critical for dissecting these pathways and developing more specific and effective therapeutics.
Overview of Compound-X
Compound-X is a hypothetical small molecule modulator designed to interact with a specific GPCR target. Its characterization involves determining its binding affinity, functional potency and efficacy, and its potential for biased signaling. The following sections provide protocols and data presentation formats for these key experimental investigations.
Data Presentation: Pharmacological Profile of Compound-X
Quantitative data from various assays should be summarized for clear comparison.
Table 1: Radioligand Binding Affinity of Compound-X
| Radioligand | GPCR Target | Kᵢ (nM) | nH |
| [³H]-Ligand A | Target Receptor | 15.2 ± 2.1 | 1.0 |
| [¹²⁵I]-Ligand B | Target Receptor | 18.5 ± 3.4 | 0.9 |
Kᵢ: Inhibitory constant, representing the affinity of Compound-X for the receptor. nH: Hill slope, indicating the cooperativity of binding.
Table 2: Functional Potency and Efficacy of Compound-X
| Assay | Downstream Signal | EC₅₀ (nM) | Eₘₐₓ (%) |
| cAMP Accumulation | Gαs activation | 55.6 ± 7.3 | 85 |
| IP-One (IP₁) Accumulation | Gαq activation | 120.4 ± 15.8 | 60 |
| β-Arrestin Recruitment | β-Arrestin 2 | 88.1 ± 9.5 | 72 |
EC₅₀: Half-maximal effective concentration, representing the potency of Compound-X. Eₘₐₓ: Maximal efficacy, relative to a reference full agonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Compound-X for the target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand (e.g., [³H]-dopamine for dopamine (B1211576) receptors)
-
Compound-X stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation cocktail and scintillation counter
Protocol:
-
Prepare serial dilutions of Compound-X in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Compound-X dilutions or non-specific binding control
-
Radioligand at a concentration near its K₋d
-
Cell membranes
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of Compound-X from a concentration-response curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the effect of Compound-X on Gαs or Gαi-mediated signaling.
Materials:
-
Whole cells expressing the target GPCR
-
Compound-X stock solution
-
Forskolin (to stimulate adenylyl cyclase in Gαi-coupled systems)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer containing IBMX.
-
Add serial dilutions of Compound-X to the wells. For Gαi-coupled receptors, also add a fixed concentration of forskolin.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay.
-
Measure the signal using a plate reader.
-
Generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ of Compound-X.
β-Arrestin Recruitment Assay
Objective: To assess the ability of Compound-X to induce the recruitment of β-arrestin to the target GPCR.
Materials:
-
Cells co-expressing the target GPCR fused to a donor fluorophore (e.g., GFP) and β-arrestin fused to an acceptor fluorophore (e.g., mCherry) for BRET or FRET, or a commercially available assay system (e.g., PathHunter).
-
Compound-X stock solution
-
Assay buffer
-
Plate reader capable of detecting the specific assay signal (e.g., luminescence for BRET, fluorescence for FRET).
Protocol:
-
Plate the engineered cells in a 96-well plate.
-
Replace the culture medium with assay buffer.
-
Add serial dilutions of Compound-X to the wells.
-
Incubate at 37°C for a specified time (e.g., 60-90 minutes).
-
Measure the assay-specific signal (e.g., BRET ratio, FRET ratio, or chemiluminescence).
-
Generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical GPCR signaling and β-arrestin pathway.
Experimental Workflow Diagram
Caption: Workflow for characterizing a novel GPCR modulator.
Biased Agonism Concept Diagram
Caption: Concept of biased agonism at a GPCR.
Application Notes and Protocols for UR-MB-355 Dose-Response Analysis
Disclaimer: Publicly available information on a compound specifically designated as "UR-MB-355" is not available. The following application notes and protocols are presented for a hypothetical compound, herein named this compound, to serve as a detailed template for researchers, scientists, and drug development professionals engaged in dose-response curve analysis. The experimental data and signaling pathways are illustrative.
Introduction
This compound is a hypothetical small molecule inhibitor under investigation for its potential therapeutic effects. Establishing a precise understanding of its dose-response relationship is fundamental to characterizing its potency and efficacy. These application notes provide a comprehensive guide to performing a dose-response analysis of this compound, including detailed experimental protocols, data presentation, and visualization of a potential mechanism of action.
Data Presentation: Dose-Response of this compound on Cancer Cell Viability
The anti-proliferative effect of this compound was assessed in a human cancer cell line (e.g., MCF-7) using a standard cell viability assay. The cells were treated with increasing concentrations of this compound for 72 hours. The resulting data is summarized in the table below, which includes the concentration-dependent inhibition of cell viability and the calculated IC50 value, the concentration at which 50% of cell viability is inhibited.
| This compound Concentration (nM) | Mean Percent Inhibition (%) | Standard Deviation (%) |
| 0.1 | 5.2 | 1.8 |
| 1 | 15.8 | 3.5 |
| 10 | 48.9 | 5.1 |
| 100 | 85.4 | 4.2 |
| 1000 | 98.1 | 2.3 |
| Calculated IC50 (nM) | 10.5 |
Experimental Protocols
A detailed methodology for determining the dose-response curve of this compound is provided below. This protocol is for a common cell viability assay, which can be adapted for other cell-based assays.[1][2]
Cell Viability Assay (e.g., MTT or similar colorimetric/fluorometric assay)
Objective: To determine the effect of various concentrations of this compound on the viability of a chosen cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. Start from a high concentration and perform 1:10 dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) in a CO2 incubator.
-
-
Cell Viability Measurement:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT reagent).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent inhibition against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[3][4]
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the this compound dose-response experiment.
Hypothetical Signaling Pathway
Based on its cellular effects, it is hypothesized that this compound acts as an inhibitor of a critical kinase in a pro-survival signaling pathway. The diagram below illustrates a potential mechanism of action where this compound inhibits a downstream kinase (MEK), leading to a reduction in cell proliferation and survival.
References
UR-MB-355 solubility and preparation for experiments
A comprehensive search for the compound "UR-MB-355" did not yield any specific information regarding its chemical properties, solubility, or biological activity. This suggests that "this compound" may be a novel compound, an internal code name not yet disclosed in public literature, or a potential typographical error.
Without any available data, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams as requested.
To proceed, please verify the compound identifier. If "this compound" is a proprietary or newly synthesized molecule, the following general guidelines can be adapted once basic physicochemical properties are determined.
General Approach for Characterizing a Novel Compound
For a novel compound like this compound, a systematic approach is necessary to determine its solubility and prepare it for biological experiments. The following outlines a general workflow that researchers can follow.
Physicochemical Characterization (Prerequisite)
Before biological assays, fundamental properties of this compound must be determined.
-
Purity Assessment: Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to determine the purity of the compound.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) can confirm the chemical structure.
-
LogP Determination: The octanol-water partition coefficient (LogP) will provide an initial estimate of the compound's lipophilicity, which influences its solubility in aqueous and organic solvents.
Solubility Assessment Workflow
A tiered approach is recommended to determine the solubility of a new chemical entity.
Caption: General workflow for determining the solubility of a novel compound.
Hypothetical Protocols Based on General Compound Characteristics
Assuming this compound is a typical small molecule inhibitor intended for cell-based assays, the following protocols can serve as a starting point.
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound that can be stored and used for subsequent dilutions.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Protocol:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a precise amount of this compound powder (e.g., 1 mg) into the tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Concentration | 10 mM (or highest soluble concentration) |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Conditions | Protected from light and moisture |
Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration stock solution into an appropriate buffer or cell culture medium for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile polypropylene (B1209903) tubes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in serum-free medium or PBS to create intermediate concentrations. Note: It is critical to never exceed a final DMSO concentration of 0.5% (v/v) in the final cell culture, as higher concentrations can be toxic to cells.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).
-
Vortex gently after each dilution step.
-
Add the final working solution to the cell culture plates to achieve the desired final concentration. For instance, adding 10 µL of a 100 µM working solution to 1 mL of cell culture medium will result in a final concentration of 1 µM.
| Parameter | Recommendation |
| Diluent | Serum-free cell culture medium or PBS |
| Final DMSO Concentration | < 0.5% (v/v) |
| Preparation | Prepare fresh for each experiment from the stock solution |
Hypothetical Signaling Pathway Involvement
Without experimental data, any depiction of a signaling pathway would be purely speculative. However, if this compound were, for example, a kinase inhibitor targeting a specific pathway (e.g., MAPK/ERK), a diagram could be constructed.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
To enable the creation of accurate and detailed application notes, please provide:
-
The correct chemical identifier (e.g., IUPAC name, CAS number, SMILES string).
-
Any preliminary data on the compound's solubility or biological target.
Application Notes and Protocols for UR-MB-355: Information Not Available
A comprehensive search for the stability, degradation, solubility, and mechanism of action of a compound designated "UR-MB-355" in cell culture media has yielded no specific information. The scientific literature and other accessible resources do not contain data pertaining to a substance with this identifier.
The initial search strategy was designed to retrieve quantitative data on the stability of this compound, detailed experimental protocols, and information on its biological signaling pathways to generate the requested application notes. However, the search results were general in nature, discussing the stability of common cell culture media components and the degradation pathways of unrelated compounds. No documents mentioning "this compound" were identified.
This lack of information prevents the creation of the requested detailed application notes and protocols, including data tables and visualizations.
Possible Reasons for Lack of Information:
-
Internal Compound Designator: "this compound" may be an internal code used by a specific research group or company that has not yet been disclosed in public-facing literature.
-
Novel or Unpublished Research: The compound may be very new, and research regarding its properties may not yet be published.
-
Typographical Error: The designation "this compound" may contain a typographical error.
Recommendations for the User:
-
Verify the Compound Name: Please double-check the spelling and designation of the compound.
-
Consult Internal Documentation: If this is an internal compound, please refer to internal documentation and research data.
-
Broader Search Terms: If possible, provide alternative names, chemical class, or the biological target of the compound to facilitate a more successful literature search.
Without any foundational information on this compound, it is not possible to provide the requested detailed scientific content. Further investigation on the user's end to clarify the identity of the compound is necessary before this request can be fulfilled.
Application Notes and Protocols for UR-MB-355 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-MB-355 is a novel fluorescent ligand designed for the study of the orphan G protein-coupled receptor GPR3 and its closely related homologs, GPR6 and GPR12.[1] These receptors are implicated in a variety of physiological processes and are considered potential therapeutic targets for conditions such as Alzheimer's disease. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) applications, with a primary focus on a NanoBRET™-based ligand binding assay.
This compound: A Tool for Orphan GPCR Research
This compound is a derivative of the known GPR3 inverse agonist AF64394, conjugated to a fluorescent dye. It exhibits submicromolar affinity for GPR3, GPR6, and GPR12, making it a valuable tool for characterizing these understudied receptors.[1] Its fluorescent properties enable real-time binding studies and the development of robust HTS assays.
Data Presentation: Quantitative Analysis of this compound Binding
The following tables summarize the binding affinities of this compound and related compounds for GPR3, GPR6, and GPR12, as determined by NanoBRET™ competition assays.
Table 1: Binding Affinities (pEC50) of this compound for GPR3, GPR6, and GPR12.
| Compound | GPR3 | GPR6 | GPR12 |
|---|
| this compound | 6.05 | Similar submicromolar affinity | Similar submicromolar affinity |
Table 2: Kinetic Dissociation Constant (pKd) of this compound for GPR3.
| Compound | pKd |
|---|
| this compound | 6.99 |
Signaling Pathway
GPR3 is a constitutively active orphan GPCR that primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is involved in various cellular processes. Additionally, GPR3 has been shown to interact with β-arrestin2, which can mediate G protein-independent signaling and is implicated in the regulation of amyloid-β production.[4][5]
Caption: GPR3 Constitutive Signaling Pathway.
Experimental Protocols
High-Throughput Screening using NanoBRET™ Ligand Binding Assay
This protocol is adapted from the methods described by Bresinsky et al. in the Journal of Medicinal Chemistry (2023) and is designed for the high-throughput screening of compounds that bind to GPR3, GPR6, or GPR12.[1]
Objective: To identify and characterize compounds that bind to GPR3, GPR6, or GPR12 by measuring the displacement of the fluorescent ligand this compound in a competitive binding assay format.
Materials:
-
Cell Line: HEK293 cells stably expressing N-terminally NanoLuc-tagged GPR3, GPR6, or GPR12.
-
Fluorescent Ligand: this compound.
-
Assay Buffer: Opti-MEM I Reduced Serum Medium (or equivalent).
-
NanoBRET™ Nano-Glo® Substrate: (Promega).
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
White, opaque 96-well or 384-well microplates.
-
Plate reader capable of measuring dual-filtered luminescence (e.g., a reader equipped with 450 nm and >600 nm filters).
Experimental Workflow Diagram:
Caption: High-Throughput Screening Workflow for this compound.
Protocol:
-
Cell Plating:
-
Culture HEK293 cells expressing the Nluc-GPCR fusion protein of interest under standard conditions.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
-
Dispense the cell suspension into the wells of a white, opaque microplate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be kept constant and typically below 1%.
-
Add the diluted test compounds to the appropriate wells.
-
Prepare a solution of this compound in assay buffer. The final concentration should be at approximately its Kd value for the respective receptor.
-
Add the this compound solution to all wells except for the negative controls (which should receive assay buffer only).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by binding kinetics (typically 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Substrate Addition:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
-
Luminescence Reading:
-
Measure the luminescence signal using a plate reader equipped with two filters: a donor emission filter (e.g., 450 nm) and an acceptor emission filter (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to controls (e.g., wells with this compound and no competitor as 100% binding, and wells with a saturating concentration of a known unlabeled ligand as 0% binding).
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a suitable competition binding model to determine the pIC50 or Ki of the test compounds.
-
Conclusion
This compound is a potent and versatile fluorescent ligand for the high-throughput screening and characterization of compounds targeting GPR3, GPR6, and GPR12. The provided NanoBRET™-based protocol offers a robust and sensitive method for identifying novel ligands for these orphan GPCRs, thereby facilitating drug discovery efforts in this area. The detailed quantitative data and pathway information serve as a valuable resource for researchers in the field.
References
Application Notes and Protocols for GPR88 Agonists as Tool Compounds for an Orphan GPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. However, a significant number of these receptors are classified as "orphan" as their endogenous ligands have not yet been identified. This lack of known ligands hinders the elucidation of their physiological roles and therapeutic potential. The G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] Genetic and pharmacological studies have implicated GPR88 in various neuropsychiatric conditions, including schizophrenia, Parkinson's disease, and substance use disorders, making it an attractive target for drug discovery.[3][4]
The deorphanization of receptors like GPR88 often relies on the development of potent and selective synthetic ligands that can serve as chemical tools to probe receptor function. This document provides detailed application notes and protocols for the use of synthetic agonists, such as 2-PCCA and RTI-13951-33, as tool compounds for studying GPR88. While the specific compound "UR-MB-355" was not identified in publicly available literature, the principles and protocols described herein are applicable to the characterization of any novel GPR88 agonist.
GPR88 Signaling Pathway
GPR88 primarily couples to the inhibitory G protein alpha subunit, Gαi.[5] Upon agonist binding, GPR88 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7] GPR88 does not natively couple to Gαq, and therefore its activation does not lead to an increase in intracellular calcium.[5]
Quantitative Data of GPR88 Agonists
The following table summarizes the in vitro potencies of well-characterized GPR88 agonists. This data is crucial for selecting the appropriate tool compound and designing experiments with relevant concentrations.
| Compound Name | Assay Type | Cell Line | EC50 (nM) | Reference |
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1 | [6] |
| 2-PCCA (racemate) | cAMP Functional Assay | HEK293T/GPR88 | 877 | [6] |
| RTI-13951-33 | cAMP Functional Assay | CHO (hGPR88) | 25 | [3][8] |
| RTI-122 | cAMP Functional Assay | Not Specified | 11 | [4][7] |
Experimental Protocols
cAMP Functional Assay (Antagonist Mode)
This is the primary and most direct functional assay to characterize GPR88 agonists, as it measures the inhibition of adenylyl cyclase activity, the natural signaling output of the receptor.
Objective: To determine the potency (EC50) of a test compound in activating GPR88 by measuring the inhibition of forskolin-stimulated cAMP production.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR88.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test Compound: GPR88 agonist (e.g., 2-PCCA, RTI-13951-33).
-
Forskolin: To stimulate adenylyl cyclase.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Assay Plates: 384-well white, low-volume microplates.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: UR-MB-355 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using UR-MB-355 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase MEK1/2. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-proliferative effects in various cancer cell lines with activating mutations in the MAPK/ERK pathway, particularly those with BRAF V600E or RAS mutations. See the table below for a summary of IC50 values in selected cell lines.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 5.2 |
| HT-29 | Colorectal Cancer | BRAF V600E | 8.1 |
| SK-MEL-28 | Melanoma | BRAF V600E | 6.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 25.4 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 32.8 |
| MCF-7 | Breast Cancer | PIK3CA E545K | > 1000 |
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK Inhibition
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A375) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Troubleshooting Guide
Issue 1: Inconsistent IC50 values across experiments.
-
Possible Cause 1: Compound Solubility.
-
Solution: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them appropriately.
-
-
Possible Cause 2: Cell Passage Number.
-
Solution: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
-
Possible Cause 3: Inconsistent Cell Seeding Density.
-
Solution: Ensure a uniform cell seeding density across all wells and plates. Perform a cell count before plating to ensure accuracy.
-
Issue 2: No inhibition of p-ERK observed in Western Blot.
-
Possible Cause 1: Inactive Compound.
-
Solution: Verify the integrity and activity of the this compound stock. If possible, test it in a well-characterized positive control cell line like A375.
-
-
Possible Cause 2: Suboptimal Treatment Time or Concentration.
-
Solution: Perform a time-course (e.g., 0.5, 1, 2, 4 hours) and dose-response experiment to determine the optimal conditions for p-ERK inhibition in your specific cell line.
-
-
Possible Cause 3: Technical Issues with Western Blot.
-
Solution: Ensure the use of phosphatase inhibitors in your lysis buffer to preserve protein phosphorylation. Verify the quality of your primary and secondary antibodies.
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound efficacy.
Technical Support Center: Optimizing UR-MB-355 Concentration in Assays
Notice: Information regarding "UR-MB-355" is not available in publicly accessible resources. The following troubleshooting guides and FAQs are based on general best practices for optimizing novel compound concentrations in cell-based assays and are intended as a foundational framework. Researchers should adapt these recommendations based on their specific experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new assay?
A1: For a novel compound like this compound, it is crucial to perform a dose-response curve to determine the optimal concentration. A broad range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), is recommended for initial screening. This helps in identifying the effective concentration range and potential toxicity at higher concentrations.
Q2: How can I determine if the observed effect is specific to this compound?
A2: To ensure the specificity of the observed effects, it is essential to include appropriate controls in your experiments.[1] This includes a vehicle control (the solvent in which this compound is dissolved), a negative control (a known inactive compound structurally similar to this compound, if available), and a positive control (a known activator or inhibitor of the target pathway).
Q3: What are the common causes of high variability between replicate wells treated with this compound?
A3: High variability can stem from several factors, including inconsistent cell seeding density, pipetting errors, edge effects in the microplate, or issues with the compound's solubility.[1][2] Ensuring a homogenous cell suspension, using calibrated pipettes, and avoiding the outer wells of a plate can help minimize variability.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on the specific assay and the biological question being addressed. A time-course experiment is recommended to determine the ideal duration. This involves treating cells with a fixed concentration of this compound and measuring the response at multiple time points (e.g., 6, 12, 24, 48 hours).
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of a novel compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| No observable effect at any concentration. | 1. This compound is inactive in the chosen cell line or assay. 2. The concentration range tested is too low. 3. The compound has degraded. 4. Insufficient incubation time. | 1. Test in a different, validated cell model. 2. Expand the concentration range to higher concentrations. 3. Verify the integrity of the compound stock. 4. Perform a time-course experiment to assess longer incubation periods. |
| High background signal in the assay. | 1. Autofluorescence or inherent activity of this compound. 2. Contamination of cell culture or reagents. 3. Non-specific binding of detection reagents. | 1. Run a compound-only control (no cells) to measure intrinsic signal. 2. Ensure aseptic techniques and use fresh, sterile reagents.[1] 3. Optimize blocking steps and antibody concentrations. |
| Cell death observed at all tested concentrations. | 1. This compound is cytotoxic at the tested concentrations. 2. The vehicle (e.g., DMSO) concentration is too high. | 1. Test a lower range of concentrations. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. 3. Ensure the final vehicle concentration is non-toxic to the cells (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variation in cell passage number or health. 2. Inconsistent preparation of this compound working solutions. 3. Fluctuation in incubator conditions (temperature, CO2). | 1. Use cells within a consistent and low passage number range and ensure they are in the log growth phase.[2] 2. Prepare fresh working solutions for each experiment from a validated stock. 3. Regularly monitor and calibrate incubator settings.[1] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
This protocol outlines the general steps for determining the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point is a 10-point, 3-fold serial dilution.
-
Treatment: Remove the overnight culture medium and add the prepared this compound dilutions to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired experimental duration.
-
Assay Readout: Perform the specific assay to measure the desired biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
Visualizations
As the signaling pathway for this compound is unknown, a generalized experimental workflow for optimizing its concentration is provided below.
References
UR-MB-355 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound UR-MB-355.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1). It competitively binds to the ATP-binding pocket of TK1, preventing phosphorylation of its downstream substrates and thereby inhibiting the TK1 signaling cascade, which is implicated in certain proliferative diseases.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro experiments, this compound should be reconstituted in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cellular assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: What is the stability of this compound in solution?
A3: Once reconstituted in DMSO, the stock solution of this compound is stable for up to 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles. For working solutions in aqueous media, it is recommended to prepare them fresh for each experiment.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has demonstrated oral bioavailability and a favorable pharmacokinetic profile in preclinical animal models. For in vivo administration, it is recommended to formulate this compound in a vehicle such as 0.5% methylcellulose.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Question: We are observing significant well-to-well and day-to-day variability in our cell viability assays with this compound. What could be the cause?
-
Answer:
-
Compound Precipitation: this compound has limited aqueous solubility. Ensure that the compound is fully dissolved in your culture medium and that the final DMSO concentration is consistent across all wells. Visually inspect for any precipitate after dilution.
-
Cell Culture Conditions: Inconsistent cell seeding density, passage number, or serum concentration can lead to variability. Standardize your cell culture protocol and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Assay Protocol: Ensure consistent incubation times and that all reagents are properly equilibrated to the required temperature before use.
-
Issue 2: No significant effect on the target pathway.
-
Question: We are not observing the expected decrease in the phosphorylation of the downstream target, Substrate Protein A (SPA), after treating cells with this compound. Why might this be?
-
Answer:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Incorrect Timepoint: The phosphorylation status of signaling proteins can be transient. Conduct a time-course experiment to identify the optimal time point for observing the maximal inhibitory effect.
-
Antibody Quality: The quality of the phospho-specific antibody used for detection is critical. Validate your antibody to ensure it is specific and sensitive enough to detect changes in phosphorylation.
-
Issue 3: Unexpected cellular toxicity.
-
Question: At concentrations where we expect to see specific pathway inhibition, we are observing significant cell death. What could be the reason?
-
Answer:
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. It is crucial to determine the therapeutic window for this compound in your cell line by performing a dose-response curve and assessing both pathway inhibition and cell viability.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1% for most cell lines).
-
Cell Line Sensitivity: Some cell lines may be more sensitive to the on-target inhibition of the TK1 pathway, leading to apoptosis.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Cell Line A | Breast Cancer | 50 |
| Cell Line B | Lung Cancer | 120 |
| Cell Line C | Colon Cancer | 250 |
| Cell Line D | Breast Cancer | 85 |
Table 2: Dose-Dependent Inhibition of Target Kinase 1 (TK1) Activity by this compound
| This compound Concentration (nM) | % Inhibition of TK1 Activity |
| 1 | 15 |
| 10 | 45 |
| 50 | 85 |
| 100 | 95 |
| 500 | 98 |
Experimental Protocols
Protocol: Western Blot for Detecting Inhibition of Substrate Protein A (SPA) Phosphorylation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the predetermined optimal time. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-SPA overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SPA or a housekeeping protein like GAPDH.
Visualizations
Technical Support Center: Mitigating UR-MB-355 Precipitation
Disclaimer: The following guidance is based on general principles for mitigating precipitation of hydrophobic small molecules in solution, as specific information for a compound designated "UR-MB-355" is not publicly available. These recommendations should be adapted and optimized for your specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of this compound precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous buffers is a common challenge. This typically occurs when the compound's concentration exceeds its solubility limit in the final experimental medium.[1] Factors influencing this include the compound's intrinsic hydrophobicity, the final concentration, the composition of the aqueous buffer (e.g., pH, salt concentration), and the percentage of organic co-solvent remaining from the stock solution.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: While this compound may be readily soluble in 100% DMSO, high concentrations of DMSO can be toxic to cells.[1] Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize cellular toxicity. However, the tolerance can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q3: Can I use sonication or vortexing to redissolve the precipitate?
A3: While sonication and vortexing can help to temporarily resuspend precipitated particles, they do not address the underlying issue of insolubility. The compound is likely to precipitate again over time, especially during long incubation periods. These methods may be useful for initial dissolution in a stock solvent but are not a reliable solution for maintaining solubility in an aqueous experimental buffer.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] If this compound has acidic or basic functional groups, its charge state and, consequently, its solubility will change with pH. For acidic compounds, solubility generally increases at higher pH, while for basic compounds, solubility is typically better at lower pH. Experimenting with different buffer pH values can help identify the optimal range for solubility.[1]
Troubleshooting Guide
Issue 1: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer.
This is a common indication that the kinetic solubility of this compound has been exceeded.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.[1] This may require optimizing your assay to be more sensitive.
-
Modify the Dilution Method: Instead of a large, single-step dilution, try a serial dilution approach. This can sometimes help to avoid localized high concentrations that can initiate precipitation.
-
Optimize the Solvent System:
-
Co-solvents: While minimizing DMSO is important for cell-based assays, for in vitro biochemical assays, you may have more flexibility. Consider the use of other co-solvents like ethanol (B145695) or PEG in combination with water to improve solubility.[2]
-
Formulation with Excipients: For compounds with very poor aqueous solubility, formulation with solubilizing agents or carriers such as cyclodextrins can be beneficial.[3] These agents can encapsulate the hydrophobic molecule, increasing its apparent solubility.
-
Issue 2: Precipitation occurs over time during incubation.
This suggests that while the compound may be kinetically soluble initially, it is not thermodynamically stable in the aqueous buffer over the duration of the experiment.
Troubleshooting Steps:
-
Assess Chemical Stability: It is important to determine if the observed precipitation is due to poor solubility or chemical degradation of this compound in the experimental buffer. A chemical stability assessment using HPLC can help distinguish between these possibilities.
-
Incorporate a Precipitation Inhibitor: Certain polymers can act as precipitation inhibitors by preventing the aggregation and crystallization of small molecules in solution.[4][5] Examples include hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP).[5] These are often used in drug formulation and may be adaptable for experimental use, depending on the assay system.
-
Adjust Buffer pH: As mentioned in the FAQs, optimizing the pH of your buffer can improve the long-term stability of this compound in solution if it is an ionizable compound.[1]
Data Presentation
Table 1: Recommended Starting Concentrations of Co-solvents for Solubility Testing
| Co-solvent | Starting Concentration Range in Final Solution | Primary Use | Considerations |
| DMSO | 0.1% - 1% | High-concentration stock solutions | Potential for cellular toxicity at higher concentrations.[1] |
| Ethanol | 1% - 5% | Improving solubility of hydrophobic compounds | Can affect protein structure and enzyme activity at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1% - 10% | Enhancing solubility of poorly soluble compounds | Can increase the viscosity of the solution. |
Experimental Protocols
Protocol 1: General Method for Assessing Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom for visual inspection)
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[1]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer.[1] This will result in a range of final compound concentrations in 2% DMSO.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify the extent of precipitation.[1]
-
Determine Kinetic Solubility: The highest concentration that remains clear (or has low turbidity) is the approximate kinetic solubility of this compound under these conditions.[1]
Protocol 2: Basic Chemical Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound solution in the desired buffer at the final working concentration
-
Cold organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Centrifuge
-
HPLC vials
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.[1]
-
Immediately take an aliquot and quench the reaction by adding an equal volume of a cold organic solvent.[1] This will precipitate proteins and stop degradation.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.[1]
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).[1]
-
Collect Time Points: At various time points (e.g., 1h, 2h, 4h, 8h, 24h), take aliquots of the incubated solution and process them as described in step 1.
-
HPLC Analysis: Analyze all samples by HPLC to quantify the amount of intact this compound remaining at each time point. A decrease in the peak area corresponding to this compound over time indicates chemical instability.
Visualizations
Caption: Experimental workflow for assessing solubility and stability.
Caption: Troubleshooting logic for this compound precipitation.
References
UR-MB-355 cytotoxicity assessment in cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for working with the RB355 cell line.
Frequently Asked Questions (FAQs)
Q1: What is the RB355 cell line and what is its origin?
The RB355 cell line is derived from a human retinoblastoma, the most common malignant intraocular childhood tumor. It was initially thought to have originated from a male patient. However, molecular analyses have demonstrated that RB355 is genetically related to and likely a subline of the Y-79 retinoblastoma cell line. The Y-79 cell line was established from a 2.5-year-old Caucasian female with a family history of retinoblastoma.
Q2: What are the general growth characteristics of the RB355 cell line?
RB355 cells grow in suspension, often forming multicellular clusters or chain-like structures. They are characterized as small epithelioid cells with a large nucleus and little cytoplasm. The reported population doubling time for RB355 is between 66 and 81.4 hours.
Q3: Is the RB355 cell line considered a problematic cell line?
Yes, the RB355 cell line is categorized as a problematic and contaminated cell line. It has been identified as a derivative of the Y-79 cell line. Researchers should be aware of this when designing experiments and interpreting results, as the cellular characteristics will be that of the parent Y-79 line. Cross-contamination of cell lines is a serious issue in biomedical research, and it is crucial to perform authentication testing.
Q4: What are the known genetic characteristics of the RB355 cell line?
Being a derivative of the Y-79 cell line, RB355 shares its genetic background, including mutations in the Retinoblastoma (RB1) gene. Specifically, it carries a heterozygous deletion of exons 2-6 and a heterozygous splice site mutation (IVS20+1G>A) in the RB1 gene, inherited from the parent Y-79 cell line.
Q5: What are the common research applications for the RB355 cell line?
Despite its classification as a contaminated cell line, RB355 and its derivatives have been used in retinoblastoma research. Applications include studies on chemosensitivity and multidrug resistance to antineoplastic drugs. Additionally, chemoresistant sublines, such as etoposide- and cisplatin-resistant variants, have been developed from RB355. The cell line has also been utilized in in ovo tumor formation models using the chick chorioallantoic membrane (CAM) assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow Cell Growth | Suboptimal culture conditions. | Ensure the use of recommended media and supplements. Maintain cell density within the optimal range. Refer to the detailed culture protocol below. |
| Cell viability is low after thawing. | The percentage of viable cells can be low upon resuscitation. Allow the cells a few days to recover. Ensure the cryoprotectant is removed properly by centrifugation after thawing. | |
| Excessive Cell Debris | Accumulation over time in aggregate cultures. | To reduce debris, transfer the cell suspension to a conical tube and allow the larger aggregates to settle by gravity for about 10 minutes. Carefully aspirate the supernatant containing the debris and resuspend the cell pellet in fresh medium. |
| Difficulty in Counting Cells | Cells grow in clusters/aggregates. | Before counting, gently pipette the cell suspension up and down using a wide-bore pipette tip to break up the aggregates into a more single-cell suspension. For more robust dissociation, Accutase can be used. |
| Inconsistent Experimental Results | Genetic drift or misidentification of the cell line. | Due to its known contamination with Y-79, it is crucial to perform regular cell line authentication via Short Tandem Repeat (STR) profiling to confirm its identity. |
Data Presentation
Table 1: Characteristics of the RB355 Cell Line
| Characteristic | Description | Reference |
| Cell Line Name | RB355 | |
| Accession | CVCL_S611 | |
| Disease | Retinoblastoma | |
| Species of Origin | Homo sapiens (Human) | |
| Parent Cell Line | Y-79 (CVCL_1893) | |
| Problematic Status | Contaminated; derivative of Y-79 | |
| Morphology | Small epithelioid cells, grow in suspension as clusters | |
| Population Doubling Time | 66 - 81.4 hours | |
| Sex of Cell | Female (derived from Y-79) | |
| Age at Sampling | 2.5 years (from Y-79) | |
| Key Genetic Features | RB1 gene mutations (Ex2-6del, IVS20+1G>A) |
Experimental Protocols
Detailed Methodology for Culturing RB355 Cells
This protocol is adapted from general guidelines for retinoblastoma cell lines.
Materials:
-
Base Medium: RPMI-1640 or DMEM high glucose.
-
Supplements:
-
10-20% Fetal Bovine Serum (FBS).
-
2 mM L-glutamine or stable glutamine supplement.
-
(Optional, for DMEM) 1 mM Sodium Pyruvate, 50 µM β-mercaptoethanol, 10 µg/ml human insulin.
-
-
Culture Vessels: T-25 or T-75 flasks, or 6-well plates, treated for tissue culture.
-
Cryopreservation Medium: Complete growth medium with 10% DMSO.
Procedure for Initiating Cultures from a Frozen Vial:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
-
Transfer the contents of the vial to a 15 mL conical tube.
-
Slowly add 4-5 mL of pre-warmed complete growth medium to the tube.
-
Centrifuge the cell suspension at 100-150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Routine Maintenance:
-
RB355 cells grow in suspension as clusters. Cultures should be maintained by adding fresh medium every 2-3 days or by replacing the medium.
-
Maintain the cell concentration between 3 x 10^5 and 1 x 10^6 cells/mL for optimal growth.
-
To split the culture, gently
Improving signal-to-noise ratio in UR-MB-355 BRET assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in UR-MB-355 Bioluminescence Resonance Energy Transfer (BRET) assays. While "this compound" may refer to a specific proprietary component of your assay, the following guidance is based on established principles for optimizing BRET and NanoBRET experiments and should be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is BRET and how does it work?
Bioluminescence Resonance Energy Transfer (BRET) is a technique used to study protein-protein interactions in live cells.[1][2] The principle involves fusing one protein of interest to a bioluminescent donor molecule (typically a luciferase) and another protein to a fluorescent acceptor molecule.[1] When the two proteins interact, bringing the donor and acceptor into close proximity (usually within 10 nm), the energy from the luciferase's substrate reaction is transferred non-radiatively to the acceptor, which then emits light at its characteristic wavelength.[1] This energy transfer is measured as the BRET signal or ratio, which is the ratio of the light emitted by the acceptor to the light emitted by the donor.[1] A key advantage of BRET is its low background signal, as it does not require an external light source for excitation, thus avoiding issues like autofluorescence and photobleaching that can affect similar technologies like FRET.[1]
Q2: What is the difference between BRET, BRET2, and NanoBRET?
Several versions of BRET have been developed, each with different donor-acceptor pairs and substrates to improve performance.
-
BRET1 : The original BRET method uses Renilla luciferase (Rluc) as the donor and a yellow fluorescent protein (YFP) as the acceptor, with coelenterazine (B1669285) h as the substrate.[3] It is known for strong signals but can have a lower signal-to-noise ratio due to spectral overlap.[4]
-
BRET2 : This version was developed to improve the separation between donor and acceptor emission peaks, which is beneficial for screening assays requiring high signal-to-noise ratios.[3] It uses Rluc as the donor with a different substrate (DeepBlueC™ or coelenterazine-400a) that shifts the donor's emission to a lower wavelength (around 395-397 nm), and a compatible green fluorescent protein (GFP2) as the acceptor.[3][4] A limitation of BRET2 is that the signal can be weaker than BRET1.[3]
-
NanoBRET : This newer generation of BRET technology utilizes the extremely bright NanoLuc® luciferase as the donor and a fluorescently labeled HaloTag® protein as the acceptor.[5][6] The NanoLuc® donor is significantly brighter than Rluc, allowing for the use of lower, more physiologically relevant protein expression levels.[5] The optimized blue-shifted donor and red-shifted acceptor minimize spectral overlap, leading to an improved signal-to-noise ratio.[6][7]
Q3: What are the critical factors that influence the BRET signal?
The BRET signal is highly dependent on several factors:
-
Proximity and Orientation : The distance between the donor and acceptor molecules is critical, as BRET efficiency is inversely proportional to the sixth power of this distance.[2] The relative orientation of the donor and acceptor dipoles also plays a significant role.[2][3]
-
Donor-to-Acceptor Ratio : The ratio of the expression levels of the donor and acceptor fusion proteins is crucial for maximizing the BRET signal.[4][8]
-
Spectral Overlap : The degree of overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor is a fundamental requirement for energy transfer to occur.[3][8]
-
Protein Expression and Functionality : Fusing tags to your proteins of interest should not interfere with their proper folding, localization, or function.[9]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio or High Background
A low signal-to-noise ratio can be caused by either a weak specific signal or high background. Here are steps to identify and address the root cause.
1.1. Optimize Donor and Acceptor Constructs
The placement of the BRET tags and the ratio of the expressed proteins are fundamental to a successful assay.
-
Tag Orientation : It is crucial to test different orientations for the NanoLuc® donor and HaloTag® acceptor fusions. For each protein, you should ideally create both N-terminal and C-terminal fusion constructs and test the different combinations to find the one that yields the best BRET ratio.[5]
-
Donor:Acceptor Ratio : The relative expression levels of the donor and acceptor proteins must be optimized. A common starting point is a 1:1 ratio of the corresponding plasmids during transfection, but it is highly recommended to test a range of ratios.[10] Often, a lower amount of the donor relative to the acceptor (e.g., 1:10 or even 1:100 donor-to-acceptor DNA ratio) provides the optimal signal.[5][10] This can be determined experimentally through a donor saturation assay.[4]
Experimental Protocol: Donor Saturation Assay
A donor saturation assay is performed to determine the optimal ratio of acceptor to donor for a specific interaction.
-
Cell Transfection : Transfect cells with a constant, low amount of the donor plasmid and increasing amounts of the acceptor plasmid.[2]
-
Cell Culture : Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Signal Measurement : Measure the donor and acceptor emissions.
-
Data Analysis : Plot the BRET ratio as a function of the acceptor/donor expression ratio. A specific interaction will result in a hyperbolic curve that reaches a plateau, indicating saturation of the donor with the acceptor.[2][3] A linear increase in the BRET signal with increasing acceptor concentration may indicate a non-specific interaction.[3][8]
Diagram: Donor Saturation Assay Workflow
Caption: Workflow for optimizing the acceptor-to-donor ratio.
1.2. Optimize Cell Density
The number of cells plated per well can significantly impact the BRET signal.
-
Linearity : It's important to operate within a cell density range where the donor emission is linear with respect to the cell number.[11]
-
High Density Issues : Plating cells at too high a density can lead to non-linearity in the donor emission and may not improve the BRET signal.[11][12]
-
Recommendation : Perform a cell titration experiment to determine the optimal cell density for your specific assay and plate format (e.g., 384-well or 96-well). Start with a range of densities, for example, from 4,000 to 12,000 cells per well for a 384-well plate.[11][12]
| Parameter | Recommendation | Rationale |
| Cell Density (384-well) | 4,000 - 8,000 cells/well | Ensures linearity of donor emission and optimal signal.[11][12] |
| Cell Density (96-well) | 10,000 - 40,000 cells/well | General starting range; should be empirically determined. |
1.3. Reduce Background Signal
High background can arise from spectral overlap or issues with assay reagents.
-
Use a "Donor Only" Control : Always include a control where cells are transfected with only the donor-expressing plasmid. The signal from this control is used to calculate the background BRET ratio, which is then subtracted from the BRET ratio of the experimental samples.[3]
-
Choose the Right BRET System : The NanoBRET system is designed with a greater separation between the donor and acceptor emission peaks, which significantly reduces background from spectral overlap compared to BRET1.[6][7]
-
Assay Medium : Use media without phenol (B47542) red for BRET measurements, as it can interfere with the signal.[9]
Diagram: Troubleshooting Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
Issue 2: Assay Signal is Too High or Saturating
An excessively high signal can also be problematic, potentially indicating high non-specific interactions or overly high protein expression.
-
High Luciferase Expression : If the donor signal is saturating the detector, you may need to reduce the amount of donor plasmid used in transfection, decrease the cell incubation time, or reduce the integration time on your plate reader.[13]
-
Dilute Lysates : If you are working with cell lysates, you can dilute the sample to bring the signal within the linear range of the instrument.[13]
| Problem | Potential Cause | Troubleshooting Steps |
| Saturating Donor Signal | High luciferase expression.[13] | 1. Reduce amount of donor plasmid in transfection. 2. Decrease integration time on the plate reader.[13] 3. Dilute the sample if using lysates.[13] |
| High BRET Ratio | Overexpression of proteins leading to non-specific interactions. | 1. Reduce total plasmid DNA in transfection. 2. Perform a donor saturation assay to confirm specificity.[4] |
Issue 3: High Variability Between Replicates
High variability can obscure real effects and make data interpretation difficult.
-
Pipetting Accuracy : Ensure accurate and consistent pipetting, especially when working with small volumes in high-density plates. Using a calibrated multichannel pipette or an automated liquid handler can help.[14]
-
Cell Plating : Ensure that cells are evenly distributed in the wells. Inconsistent cell numbers will lead to variable donor expression and, consequently, variable BRET signals.
-
Reagent Stability : Prepare fresh luciferase substrate solutions and protect them from light. Avoid repeated freeze-thaw cycles of reagents.[14]
-
Master Mixes : Prepare master mixes of transfection reagents and cells to ensure that each well receives the same treatment.[14]
General Experimental Workflow
The following provides a generalized workflow for a this compound BRET assay.
Diagram: General BRET Assay Workflow
Caption: A typical multi-day workflow for a cell-based BRET experiment.
References
- 1. berthold.com [berthold.com]
- 2. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 7. Frontiers | NanoBRET: The Bright Future of Proximity-Based Assays [frontiersin.org]
- 8. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.benchsci.com [blog.benchsci.com]
- 10. promega.com [promega.com]
- 11. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. goldbio.com [goldbio.com]
UR-MB-355 assay development and validation
This technical support center provides troubleshooting guidance and frequently asked questions for the UR-MB-355 assay, a novel cell-based method for assessing drug-induced cytotoxicity. Researchers, scientists, and drug development professionals can use this resource to address common issues and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a cell-based assay designed to measure the cytotoxic effects of chemical compounds. The assay utilizes a recombinant cell line that expresses a fluorescent reporter protein linked to cell viability. A decrease in fluorescence intensity is directly proportional to the cytotoxic potential of the test compound.
Q2: Which cell lines are compatible with the this compound assay?
The assay has been validated for use with a specific recombinant human cell line (e.g., HEK293-UR-MB-355). Using other cell lines may require re-validation of the assay parameters.
Q3: What are the key controls required for a valid experiment?
For a valid this compound assay, it is essential to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 100% cell viability.
-
Positive Control: A known cytotoxic compound (e.g., Staurosporine) to ensure the assay is performing as expected.
-
No-Cell Control: Wells containing only media and the assay reagent to determine the background signal.
Q4: What is the recommended plate format for this assay?
Black, clear-bottom 96-well or 384-well plates are recommended for this fluorescence-based assay to minimize background and prevent crosstalk between wells.[1]
Troubleshooting Guide
Issue 1: High Background Signal
High background fluorescence can mask the true signal from the cells and reduce the assay window.
| Potential Cause | Recommended Solution |
| Phenol (B47542) red in media | Use phenol red-free media, as it can contribute to autofluorescence.[1] |
| Contaminated reagents | Prepare fresh reagents and use sterile, filtered solutions. |
| Autofluorescence of compounds | Test the intrinsic fluorescence of your compounds by measuring a well with the compound in media but without cells. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can affect cell health and assay performance.[2] |
Issue 2: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise data quality.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.[3] |
| Edge effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Incomplete mixing of reagents | Ensure thorough but gentle mixing of assay reagents in each well. |
| Cell clumping | Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
Issue 3: Low Signal or No Response to Positive Control
This indicates a potential issue with the cells or the assay reagents.
| Potential Cause | Recommended Solution |
| Low cell number | Optimize the cell seeding density. Ensure cells are viable and in the logarithmic growth phase. |
| Incorrect reagent concentration | Verify the concentrations of all assay components and the positive control. |
| Cell passage number | High passage numbers can lead to altered cell behavior. Use cells within a validated passage range.[2][3] |
| Incorrect plate reader settings | Ensure the excitation and emission wavelengths are set correctly for the fluorophore used in the assay. |
Experimental Protocols
This compound Assay Workflow
Caption: Workflow for the this compound cytotoxicity assay.
Data Analysis and Interpretation
The following diagram illustrates the logic for analyzing the data from the this compound assay to determine the cytotoxicity of a test compound.
Caption: Logical flow for this compound assay data analysis.
Quantitative Data Summary
The following table provides an example of expected results from a this compound assay validation experiment.
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.75 | > 0.5 |
| Signal-to-Background Ratio | 15 | > 10 |
| Positive Control IC50 (Staurosporine) | 50 nM | 25 - 75 nM |
| Coefficient of Variation (CV%) | < 10% | < 15% |
References
GPR3 Ligand Binding Assays: Technical Support Center
Welcome to the technical support center for G-protein coupled receptor 3 (GPR3) ligand binding assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with studying this unique orphan receptor. GPR3's high constitutive activity and lack of a confirmed endogenous ligand present specific hurdles that require specialized assay design and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is GPR3 and why are its ligand binding assays so challenging?
G protein-coupled receptor 3 (GPR3) is a member of the Class A family of GPCRs. It is considered an "orphan" receptor because its endogenous ligand has not been definitively confirmed, although some lipids like sphingosine (B13886) 1-phosphate (S1P) and oleic acid have been proposed.[1][2][3] The primary challenge in developing ligand binding assays for GPR3 stems from its high constitutive activity. The receptor spontaneously adopts an active conformation and signals through the Gαs protein pathway to produce cyclic AMP (cAMP) without the need for an agonist.[1][4][5][6] This high basal signaling makes it difficult to detect the effects of potential agonists and requires a focus on identifying inverse agonists, which can reduce this activity.
Q2: What are the main types of assays used to study GPR3 ligands?
Due to the challenges with its orphan status and constitutive activity, GPR3 is primarily studied using functional assays rather than traditional direct binding assays. The most common approaches include:
-
cAMP Accumulation Assays: These are the workhorse assays for GPR3. Since GPR3 constitutively activates adenylyl cyclase, leading to high basal cAMP levels, these assays are typically designed to screen for inverse agonists that cause a measurable decrease in cAMP.[7][8][9] Technologies like HTRF or bioluminescent cAMP biosensors (e.g., GloSensor) are frequently used for high-throughput screening.[3][7]
-
β-Arrestin Recruitment Assays: GPR3 can also signal through G-protein-independent pathways involving β-arrestin.[10][11] Assays like DiscoverX's PathHunter have been used to investigate this signaling route and to test whether putative ligands modulate it.[1][11]
-
Direct Binding Assays: Traditional radioligand binding assays have been hampered by the lack of a suitable high-affinity radioligand.[12][13] However, recent advancements have led to the development of fluorescently labeled versions of known inverse agonists (like AF64394), enabling real-time, direct binding studies using techniques such as NanoBRET (Bioluminescence Resonance Energy Transfer).[14][15]
Q3: What is constitutive activity and how does it impact GPR3 assays?
Constitutive activity refers to the ability of a receptor to signal in the absence of a bound ligand.[5][6] GPR3 exhibits high constitutive activity by coupling to Gαs proteins, which stimulates adenylyl cyclase and leads to a constant, elevated production of intracellular cAMP.[4][9] This has several major impacts on assay design:
-
Narrow Assay Window: The high basal signal makes it difficult to detect a further increase in signal from an agonist. The primary goal often shifts to finding inverse agonists that can suppress this basal activity.[7]
-
Focus on Inverse Agonism: An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. For GPR3, this means a reduction in cAMP levels. Cannabidiol (B1668261) (CBD) and the synthetic compound AF64394 are examples of identified GPR3 inverse agonists.[3][5]
-
Need for Controlled Expression: The level of constitutive activity is often dependent on the receptor expression level. High expression can lead to a saturated signal. Therefore, using inducible expression systems, such as tetracycline-inducible (T-REx) cell lines, is highly recommended to precisely control GPR3 expression and optimize the assay window.[3][7]
Q4: Are there any known ligands or modulators for GPR3?
While GPR3 is officially an orphan receptor, several molecules have been identified that modulate its activity. These are crucial tools for developing and validating assays.
-
Putative Endogenous Ligands: Sphingosine 1-phosphate (S1P) was initially proposed as a ligand, but subsequent studies have produced conflicting results.[1][16] More recently, oleic acid (OA) and oleoylethanolamide (OEA) have been identified as potential endogenous agonists.[3][17]
-
Synthetic Agonist: Diphenyleneiodonium chloride (DPI) has been identified as a GPR3 agonist.[1][16]
-
Synthetic and Natural Inverse Agonists: The phytocannabinoid Cannabidiol (CBD) and the small molecule AF64394 are well-characterized inverse agonists that reduce GPR3's constitutive cAMP signaling.[3][5][18]
Q5: Which expression systems are recommended for GPR3 assays?
HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells are the most commonly used host systems for heterologous expression of GPR3.[7][9][19] For robust and reproducible results, particularly when dealing with GPR3's constitutive activity, the use of an inducible expression system is strongly recommended. The T-REx™-293 cell line, which allows for tetracycline-inducible expression, has been successfully used to optimize GPR3 expression levels for high-throughput screening of inverse agonists.[3][7]
GPR3 Signaling and Assay Workflow Visualizations
Caption: GPR3 constitutively activates the Gαs-cAMP pathway and can also signal via β-arrestin.
Caption: Workflow for a high-throughput screen (HTS) to identify GPR3 inverse agonists.
Quantitative Data Summary
For researchers setting up GPR3 assays, having reference values for known modulators is critical for assay validation and data interpretation.
Table 1: Pharmacological Properties of Known GPR3 Modulators
| Compound | Class | Assay Type | Cell Line | Potency (IC₅₀ / EC₅₀) | Reference |
| AF64394 | Inverse Agonist | cAMP Accumulation | HEK293 | ~161 nM | [18] |
| Cannabidiol (CBD) | Inverse Agonist | β-Arrestin Recruitment | U2OS | ~1 µM | [5] |
| Diphenyleneiodonium (DPI) | Agonist | cAMP Accumulation | CHO-K1 | ~300 nM | [1] |
| Oleoylethanolamide (OEA) | Putative Agonist | cAMP Glo-Sensor | HEK293 | EC₅₀ of 2.5 µM | [17] |
Note: Potency values can vary significantly depending on the specific assay conditions, cell line, and receptor expression level.
Troubleshooting Guide
This section addresses specific issues you may encounter during your GPR3 experiments in a question-and-answer format.
Q: My basal signal in the cAMP assay is too high and the assay window is too small. What can I do?
A: This is the most common pitfall in GPR3 functional assays, directly caused by its constitutive activity. A high basal signal reduces the dynamic range for detecting inverse agonism.
-
Solution 1: Optimize Receptor Expression: If you are using an inducible expression system (e.g., T-REx), perform a titration of the inducing agent (e.g., tetracycline) to find the optimal GPR3 expression level. The goal is to have enough receptor to generate a robust signal without saturating the downstream pathway. An expression level that yields an approximate 20-fold signal-to-background ratio has been reported as effective.[7]
-
Solution 2: Reduce Cell Seeding Density: Fewer cells per well can sometimes lower the total basal signal. Titrate the number of cells seeded per well to find a balance between a manageable basal signal and a robust response.
-
Solution 3: Check Assay Reagents: Ensure that other components in your assay, such as phosphodiesterase (PDE) inhibitors (e.g., IBMX), are used at optimal concentrations and are not contributing to the high background.
Caption: Troubleshooting logic for high basal signal in GPR3 functional assays.
Q: I am not detecting specific binding in my direct binding assay. What are the likely causes?
A: Achieving specific binding for GPR3 is difficult. If you are developing a new assay, consider these points.
-
Solution 1: Validate Your Ligand: The affinity of your labeled ligand may be too low. Radioligand binding assays generally require high-affinity ligands (Kd < 100 nM) to remain bound during wash steps.[20] If using a novel ligand, its affinity for GPR3 must be confirmed through other means first.
-
Solution 2: Confirm Receptor Expression and Integrity: Use a method like Western blot or flow cytometry to confirm that GPR3 is properly expressed and localized to the cell membrane in your membrane preparations or whole cells.
-
Solution 3: Address Non-Specific Binding: Non-specific binding can mask a real signal.[12] Ensure you are defining non-specific binding correctly using a high concentration of a known, unlabeled GPR3 ligand (e.g., AF64394). If no such tool compound is available, you may need to screen for one first using a functional assay. Also, optimizing the buffer composition (e.g., adding BSA) can help reduce non-specific interactions.
-
Solution 4: Switch to a Functional Assay: Given the challenges, a functional readout like a cAMP assay is often a more sensitive and reliable method for initial screening and characterization of GPR3-modulating compounds.[7]
Table 2: Troubleshooting Common GPR3 Assay Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| High data variability / Poor Z-prime | Inconsistent cell plating, variable GPR3 expression, reagent dispensing errors. | Use automated liquid handlers for consistency. Optimize GPR3 induction time and concentration. Ensure thorough mixing of reagents. |
| No response to known inverse agonist | Low receptor expression, degraded compound, incorrect assay conditions. | Verify GPR3 expression via Western blot. Use a fresh stock of the control compound. Confirm assay buffer pH and incubation times/temperatures. |
| "Hits" from HTS are not reproducible | False positives due to compound autofluorescence/luminescence, cytotoxicity, or non-specific effects. | Perform counter-screens using the parental cell line lacking GPR3. Check for compound interference with the detection reagents (e.g., luciferase). Assess cell viability. |
Experimental Protocols
Protocol 1: High-Throughput Inverse Agonist Screening using a cAMP GloSensor™ Assay
This protocol is adapted from successful high-throughput screening methodologies for GPR3 inverse agonists.[3][7]
-
Cell Culture and Plating:
-
Culture T-REx™-293 cells stably co-expressing the GloSensor™-22F cAMP plasmid and an inducible GPR3 construct in appropriate media.
-
Seed cells into 384-well white, solid-bottom assay plates at an optimized density.
-
-
GPR3 Expression Induction:
-
Approximately 24 hours after seeding, add tetracycline (B611298) to the culture medium at a pre-optimized concentration to induce GPR3 expression. Incubate for 18-24 hours.
-
-
Compound Addition:
-
Using an automated liquid handler, transfer nanoliter volumes of test compounds from the library plates to the assay plates. Include controls: a known inverse agonist (e.g., AF64394) for maximal inhibition and DMSO for basal (0% inhibition).
-
-
Assay and Readout:
-
Equilibrate assay plates to room temperature.
-
Add the GloSensor™ cAMP Reagent (containing the substrate) to all wells.
-
Incubate for 15-20 minutes in the dark at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the DMSO (basal) and maximal inhibitor controls.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Competitive Ligand Binding using NanoBRET™
This protocol outlines a direct binding assay using a fluorescently labeled inverse agonist.[14][15]
-
Cell Preparation:
-
Use HEK293 cells stably expressing GPR3 fused to a NanoLuciferase® (Nluc) enzyme at its N-terminus.
-
Harvest and resuspend cells in an appropriate assay buffer (e.g., Opti-MEM).
-
-
Assay Setup:
-
In a 384-well white plate, add the Nluc-GPR3 expressing cells.
-
Add a constant, low concentration of the fluorescent ligand (e.g., a fluorescent derivative of AF64394).
-
Add varying concentrations of the unlabeled test compound.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 2 hours to reach binding equilibrium.
-
Add the NanoBRET™ substrate (furimazine) to all wells.
-
Immediately read the plate on a luminometer equipped with two filters to simultaneously detect donor (Nluc, ~460 nm) and acceptor (fluorescent ligand, >600 nm) emissions.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio as a function of the unlabeled competitor concentration.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ of the test compound. This can be converted to a Ki value using the Cheng-Prusoff equation.[20]
-
References
- 1. GPR3 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Exploring orphan GPCRs in neurodegenerative diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Gene - GPR3 [maayanlab.cloud]
- 5. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipolysis drives expression of the constitutively active receptor GPR3 to induce adipose thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosens… [ouci.dntb.gov.ua]
- 9. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 10. pnas.org [pnas.org]
- 11. G protein–biased GPR3 signaling ameliorates amyloid pathology in a preclinical Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 13. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Development of Diphenyleneiodonium Analogs as GPR3 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural and functional characterization of the endogenous agonist for orphan receptor GPR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.uwec.edu [chem.uwec.edu]
Validation & Comparative
A Comparative Analysis of UR-MB-355 and AF64394 in GPR3 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of two known modulators of the G protein-coupled receptor 3 (GPR3), UR-MB-355 and AF64394. GPR3 is a constitutively active orphan receptor implicated in various physiological processes and disease states, including Alzheimer's disease, making it an attractive target for therapeutic intervention. Understanding the binding properties of compounds that modulate its activity is crucial for the development of novel drugs.
Quantitative Data Summary
The following table summarizes the available quantitative data for the binding of this compound and AF64394 to GPR3. It is important to note that the reported metrics are different. The dissociation constant (Kd) for this compound is a direct measure of binding affinity, where a lower value indicates a stronger interaction. The half-maximal inhibitory concentration (IC50) for AF64394, on the other hand, represents the concentration of the compound required to inhibit a specific biological response by 50% and is an indirect measure of potency that can be influenced by assay conditions.
| Compound | Parameter | Value | Molar Equivalent | Assay Type | Reference |
| This compound | pKd | 6.99 | ~102 nM | NanoBRET Ligand Binding Assay | [1] |
| AF64394 | pIC50 | 7.3 | ~50 nM | cAMP Functional Assay | [2] |
Note: A direct comparison of binding affinity based solely on these values is challenging due to the different parameters measured. However, both compounds demonstrate activity at the nanomolar level, indicating potent interaction with GPR3.
Experimental Methodologies
The development of advanced pharmacological assays has been crucial in characterizing ligands for orphan receptors like GPR3.[1] A key method employed for the characterization of this compound is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) ligand binding assay, a real-time method to study ligand-receptor interactions in living cells. For AF64394, a common method to determine its inverse agonist activity is a functional assay measuring the inhibition of constitutive GPR3-mediated cAMP production.
Detailed Protocol: GPR3 Radioligand Competition Binding Assay
Radioligand binding assays are a gold-standard method for determining the affinity of a ligand for a receptor. Below is a detailed, generalized protocol for a competition binding assay to determine the binding affinity (Ki) of an unlabeled test compound (like this compound or AF64394) for GPR3.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably or transiently expressing human GPR3.
-
Radioligand: A specific GPR3 radioligand (e.g., a tritiated or iodinated GPR3 ligand).
-
Test Compound: Unlabeled this compound or AF64394.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing GPR3 in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the GPR3 radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., 10-point serial dilution).
-
For determining non-specific binding, add a high concentration of a known GPR3 ligand in separate wells.
-
For determining total binding, add only the radioligand and assay buffer.
-
-
Incubation: Add the GPR3-containing cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. 3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC50 value of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
GPR3 Signaling Pathway
GPR3 is known to be constitutively active, primarily signaling through the Gs protein pathway to increase intracellular cyclic AMP (cAMP) levels. It can also engage β-arrestin pathways, which have been implicated in the production of amyloid-β (Aβ).
Caption: GPR3 constitutively activates Gs, leading to cAMP production, and can also signal via β-arrestin.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the affinity of a test compound for GPR3.
Caption: Workflow of a radioligand competition binding assay for GPR3.
Logical Relationship: Binding Affinity vs. Functional Potency
This diagram illustrates the relationship between direct binding affinity (Kd) and functional potency (IC50), highlighting that while related, they are distinct pharmacological parameters.
Caption: Relationship between binding affinity (Kd, Ki) and functional potency (IC50).
References
A Comparative Analysis of UR-MB-355 and Cannabidiol as GPR3 Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known inverse agonists of the G protein-coupled receptor 3 (GPR3): UR-MB-355, a fluorescent analog of the synthetic compound AF64394, and cannabidiol (B1668261) (CBD), a naturally occurring phytocannabinoid. GPR3 is a constitutively active orphan receptor, primarily coupled to the Gs signaling pathway, leading to elevated basal levels of cyclic AMP (cAMP). Its role in various physiological and pathological processes, including those in the central nervous system, has made it an attractive target for therapeutic intervention. This document summarizes the available quantitative data, details the experimental protocols used to characterize these compounds, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the reported binding affinities and functional potencies of this compound and cannabidiol as GPR3 inverse agonists. It is important to note that the data are compiled from different studies and direct comparison should be made with caution.
| Parameter | This compound | Cannabidiol (CBD) | Reference |
| Binding Affinity (pKd) | 6.99 | Not explicitly reported for GPR3 | [1] |
| Functional Potency (pEC50/pIC50) | 6.05 (partial inverse agonist) | Micromolar range; reduces cAMP at 10 µM and 100 µM at GPR12 | [1][2] |
| Assay Type | BRET-based binding assay, cAMP accumulation assay | β-arrestin2 recruitment assay, cAMP accumulation assay | [1][2][3][4] |
GPR3 Signaling Pathways and Inverse Agonism
GPR3 is characterized by its constitutive activity, meaning it signals without the need for an endogenous agonist. This basal activity is primarily mediated through the Gαs protein, which activates adenylyl cyclase (AC) to produce the second messenger cAMP. Inverse agonists, such as this compound and CBD, bind to GPR3 and stabilize the receptor in an inactive conformation, thereby reducing its basal signaling activity and lowering intracellular cAMP levels. Additionally, GPR3 can signal through a G protein-independent pathway involving β-arrestin recruitment, which can also be modulated by inverse agonists.[3][4]
Caption: GPR3 constitutively activates the Gs-cAMP pathway.
Experimental Protocols
The characterization of this compound and cannabidiol as GPR3 inverse agonists relies on a variety of in vitro cellular assays. Below are detailed methodologies for the key experiments cited.
cAMP Accumulation Assay (GloSensor™)
This assay measures changes in intracellular cAMP levels, providing a direct readout of Gs-coupled GPCR activity.
Objective: To quantify the inverse agonist activity of a compound by measuring the reduction in basal cAMP levels in cells expressing GPR3.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with a plasmid encoding human GPR3 and the GloSensor™-22F cAMP plasmid.
-
Cell Plating: Transfected cells are seeded into 384-well white, solid-bottom plates at a density of 10,000-20,000 cells per well and incubated overnight.
-
GloSensor™ Reagent Equilibration: The culture medium is replaced with CO2-independent medium containing the GloSensor™ cAMP Reagent. The plate is then incubated for 2 hours at room temperature to allow the reagent to equilibrate within the cells.[5]
-
Compound Addition: Test compounds (this compound or CBD) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Signal Detection: The plate is incubated for 15-30 minutes at room temperature, and luminescence is measured using a plate reader.[6] A decrease in luminescence relative to the vehicle control indicates inverse agonist activity.
-
Data Analysis: The data are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis.
Caption: Workflow for the GloSensor™ cAMP accumulation assay.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated GPCR, providing a readout for a G protein-independent signaling pathway.
Objective: To determine the ability of a compound to inhibit the constitutive recruitment of β-arrestin to GPR3.
Methodology:
-
Cell Line: A stable cell line co-expressing GPR3 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.
-
Cell Plating: Cells are seeded in a 384-well plate and incubated overnight.[7]
-
Compound Addition: Test compounds are serially diluted and added to the cells.
-
Incubation: The plate is incubated for 90 minutes at 37°C to allow for β-arrestin recruitment.[7]
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added to each well.[7]
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is read using a plate reader. A decrease in signal indicates that the compound is an inverse agonist.[7]
-
Data Analysis: The potency of the inverse agonist (IC50) is determined by plotting the dose-response curve.
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
BRET-Based Ligand Binding Assay
This assay directly measures the binding of a fluorescently labeled ligand to a receptor tagged with a luminescent protein.
Objective: To determine the binding affinity (Kd) of a fluorescent ligand (e.g., this compound) to GPR3.
Methodology:
-
Constructs: A plasmid encoding GPR3 N-terminally tagged with NanoLuc (Nluc-GPR3) is used.
-
Transfection: HEK293 cells are transiently transfected with the Nluc-GPR3 construct.
-
Cell Plating: Transfected cells are seeded into a 96-well white plate.
-
Ligand Addition: The fluorescent ligand (this compound) is added at various concentrations. For competition binding assays, a fixed concentration of the fluorescent ligand is co-incubated with increasing concentrations of a non-fluorescent competitor.
-
Substrate Addition: The NanoLuc substrate, furimazine, is added to the wells.[8]
-
BRET Measurement: The plate is immediately read on a plate reader capable of measuring both the donor (Nluc) and acceptor (fluorescent ligand) emissions. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: Saturation binding curves are generated to determine the Kd. For competition assays, Ki values are calculated using the Cheng-Prusoff equation.
Summary and Conclusion
Both this compound and cannabidiol have been identified as inverse agonists of GPR3, albeit with different potencies and through characterization with different primary assay methodologies. This compound, a synthetic fluorescent probe, demonstrates submicromolar affinity and partial inverse agonist activity. Cannabidiol, a natural product, acts as an inverse agonist in the micromolar range.
The choice between these two compounds for research or therapeutic development will depend on the specific application. This compound is a valuable tool for detailed pharmacological studies, including binding kinetics and visualization, due to its fluorescent properties. Cannabidiol, with its established safety profile and polypharmacology, may be more immediately suitable for in vivo studies and exploring the therapeutic potential of GPR3 modulation.
Further head-to-head studies using the same experimental conditions and a broader range of functional assays are necessary for a more definitive comparison of their potencies and efficacies as GPR3 inverse agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cannabidiol, a Novel Inverse Agonist for GPR12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR3 and GPR6, novel molecular targets for cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards a better understanding of the cannabinoid-related orphan receptors GPR3, GPR6 and GPR12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of UR-MB-355: A Call for Clarity
An extensive search for the molecule designated "UR-MB-355" has yielded no discernible scientific information, impeding the creation of a comprehensive validation and comparison guide. Researchers, scientists, and drug development professionals are advised that without foundational data on this compound, a comparative analysis remains speculative.
Initial investigations into the function, signaling pathways, and cellular validations of a compound referred to as this compound have proven inconclusive. Publicly available scientific databases and research publications do not appear to contain information pertaining to a molecule with this identifier. This absence of data makes it impossible to fulfill the request for a detailed comparison guide, including quantitative data summaries, experimental protocols, and signaling pathway diagrams.
To proceed with a thorough and accurate comparative analysis as requested, further clarification on the identity of this compound is essential. We invite researchers and professionals with knowledge of this compound to provide the following critical information:
-
Correct Molecular Identifier: The accurate and complete name or code of the molecule.
-
Biological Target(s): The protein(s), gene(s), or pathway(s) that this compound is designed to modulate.
-
Relevant Publications: Any pre-clinical or clinical studies, patents, or other scientific literature describing the synthesis, mechanism of action, or validation of this compound.
Once this foundational information is available, a comprehensive comparison guide can be developed. This guide would aim to include:
-
Tabulated Quantitative Data: A clear summary of key performance indicators such as IC50/EC50 values, efficacy, and toxicity across various cell lines.
-
Detailed Experimental Protocols: Step-by-step methodologies for crucial validation assays.
-
Visualized Signaling Pathways: Custom diagrams illustrating the mechanism of action of this compound and its alternatives.
-
Comparative Analysis: An objective evaluation of this compound against other relevant therapeutic agents or research compounds.
We are committed to providing the scientific community with high-quality, data-driven resources. We look forward to receiving the necessary information to illuminate the scientific standing of this compound and deliver a valuable comparative guide to the research community.
UR-MB-355: A Comparative Guide to its Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of the fluorescent ligand UR-MB-355 with its primary G protein-coupled receptor (GPCR) targets. The data presented is derived from peer-reviewed research to facilitate an objective evaluation of its selectivity profile.
This compound has been identified as a potent ligand for the orphan class A GPCRs GPR3, GPR6, and GPR12.[1][2][3][4][5] Its fluorescent properties make it a valuable tool for real-time binding studies and assay development for these pharmacologically significant but understudied receptors.[4][5]
Quantitative Binding Data
The following table summarizes the binding affinities of this compound for GPR3 and the closely related GPR6 and GPR12 receptors. The data is based on a NanoBRET-based binding assay.
| Receptor | pEC50 | Dissociation Constant (pKd) | Reference |
| GPR3 | 6.05 | 6.99 | [1][4] |
| GPR6 | Similar submicromolar affinity to GPR3 | Not explicitly quantified | [4][5] |
| GPR12 | Similar submicromolar affinity to GPR3 | Not explicitly quantified | [4][5] |
Note: The pEC50 value for GPR3 was determined using Nluc-GPR3.[1] The affinities for GPR6 and GPR12 were found to be very similar to GPR3 in exponential concentration-response correlations.[4]
Signaling Pathways
The primary targets of this compound—GPR3, GPR6, and GPR12—are constitutively active receptors that primarily signal through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Comparative Efficacy of UR-MB-355 and Other GPR3 Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-protein coupled receptor 3 (GPR3) modulator UR-MB-355 with other known GPR3-active compounds. This document synthesizes available experimental data to facilitate informed decisions in drug discovery and development projects targeting this orphan receptor.
GPR3 is a constitutively active orphan receptor predominantly expressed in the brain, ovaries, and testes. Its constitutive activity, primarily through the Gs-cAMP signaling pathway, plays crucial roles in various physiological processes, including oocyte meiotic arrest, neuronal function, and metabolism. Dysregulation of GPR3 signaling has been implicated in Alzheimer's disease and other neurological disorders, making it an attractive therapeutic target. This guide focuses on the comparative efficacy of this compound, a potent ligand, alongside other key GPR3 modulators: the agonist Diphenyleneiodonium chloride (DPI) and the inverse agonist AF64394.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and other GPR3 modulators. Efficacy is presented in terms of binding affinity (Ki) or functional potency (EC50/IC50) as reported in the literature.
| Compound Name | Modulator Type | Target(s) | Reported Affinity/Potency | Selectivity |
| This compound | Ligand | GPR3, GPR6, GPR12 | Submicromolar affinity[1] | Binds to GPR3, GPR6, and GPR12 with similar affinity[1] |
| Diphenyleneiodonium chloride (DPI) | Agonist | GPR3 | EC50 = 1 µM (adenylate cyclase activation)[2] | Selective for GPR3 over GPR6 and GPR12[2] |
| AF64394 | Inverse Agonist / Negative Allosteric Modulator | GPR3 | pIC50 = 7.3 (IC50 ≈ 50 nM) | Selective for GPR3 (pIC50 = 7.3) over GPR6 (pIC50 = 5.1) and GPR12 (pIC50 = 4.9) |
Note: A precise K_i_ or EC_50_ value for this compound is not publicly available at the time of this publication. The reported "submicromolar affinity" suggests high potency, but a direct quantitative comparison with DPI and AF64394 is limited.
GPR3 Signaling Pathways
GPR3 primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This canonical pathway influences a multitude of downstream cellular processes. Additionally, GPR3 can signal through a β-arrestin-mediated pathway, which is independent of G-protein coupling. This pathway is implicated in the regulation of amyloid-β production, a key pathological hallmark of Alzheimer's disease.
Experimental Protocols
The characterization of GPR3 modulators typically involves a combination of binding and functional assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the GPR3 receptor.
Objective: To quantify the direct interaction between a compound and the GPR3 receptor.
Methodology:
-
Membrane Preparation: HEK293 cells stably overexpressing human GPR3 are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.
-
Radioligand: A radiolabeled ligand with known high affinity for GPR3 (e.g., a custom tritiated analog of a known GPR3 ligand) is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the GPR3-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (GloSensor™ Assay)
This assay measures the ability of a compound to modulate the constitutive activity of GPR3 by quantifying changes in intracellular cAMP levels.
Objective: To determine the functional effect (agonist, inverse agonist, or neutral antagonist) of a compound on GPR3-mediated cAMP signaling.
Methodology:
-
Cell Culture: HEK293 cells are co-transfected with a GPR3 expression vector and a GloSensor™ cAMP plasmid. The GloSensor™ plasmid encodes a fusion protein of a cAMP-binding domain and a luciferase variant, which emits light upon cAMP binding.
-
Cell Plating: The transfected cells are plated in a 96-well or 384-well plate and incubated to allow for cell attachment and protein expression.
-
Compound Addition: The test compound (e.g., this compound, DPI, or AF64394) is added to the cells at various concentrations.
-
Luminescence Measurement: After a defined incubation period, the GloSensor™ substrate is added, and luminescence is measured using a luminometer. An increase in luminescence indicates an agonist effect (stimulation of cAMP production), while a decrease indicates an inverse agonist effect (inhibition of constitutive cAMP production).
-
Data Analysis: The luminescence data are normalized and plotted against the log concentration of the test compound. For agonists, an EC50 value (the concentration that produces 50% of the maximal response) is determined. For inverse agonists, an IC50 value (the concentration that causes 50% inhibition of the basal signal) is calculated.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is used to assess the potential for biased signaling by determining if a compound promotes the interaction of β-arrestin with GPR3.
Objective: To measure the recruitment of β-arrestin to the GPR3 receptor upon compound stimulation.
Methodology:
-
Cell Line: A stable cell line (e.g., U2OS or CHO) engineered to co-express GPR3 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.
-
Cell Plating: The cells are plated in a multi-well plate and incubated.
-
Compound Addition: The test compound is added to the cells.
-
Enzyme Complementation: If the compound induces the recruitment of β-arrestin to GPR3, the ProLink™ and EA tags are brought into close proximity, resulting in the formation of a functional β-galactosidase enzyme.
-
Signal Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured with a luminometer.
-
Data Analysis: The signal intensity is plotted against the log concentration of the compound to generate a dose-response curve and determine the EC50 value for β-arrestin recruitment.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other GPR3 modulators based on currently available data. This compound demonstrates high, submicromolar affinity for GPR3, GPR6, and GPR12. In comparison, Diphenyleneiodonium chloride acts as a selective GPR3 agonist with micromolar potency, while AF64394 is a potent and selective GPR3 inverse agonist with nanomolar efficacy. The detailed experimental protocols and signaling pathway diagrams included herein offer a valuable resource for researchers investigating the therapeutic potential of targeting GPR3. Further studies are warranted to fully elucidate the functional profile and therapeutic utility of this compound.
References
A Comparative Analysis of Ligand Binding Kinetics for the Orphan G Protein-Coupled Receptors GPR3, GPR6, and GPR12
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the binding characteristics of UR-MB-355 and other known ligands for the constitutively active orphan G protein-coupled receptors (GPCRs) GPR3, GPR6, and GPR12. This document summarizes key quantitative data, details experimental methodologies, and illustrates the relevant signaling pathways.
The G protein-coupled receptors GPR3, GPR6, and GPR12 form a closely related subfamily of orphan GPCRs, meaning their endogenous ligands have not yet been definitively identified.[1][2] These receptors are of significant interest in drug discovery due to their high constitutive activity and their roles in various physiological and pathological processes, including neurological disorders, metabolic diseases, and cancer.[3] Understanding the binding kinetics of synthetic ligands is crucial for the development of selective and potent therapeutics targeting these receptors. This guide focuses on a comparative analysis of this compound, a recently developed fluorescent ligand, alongside other known modulators such as Cannabidiol (B1668261) (CBD) and AF64394.
Quantitative Ligand Binding and Functional Potency Data
The following table summarizes the available binding affinity and functional potency data for this compound, Cannabidiol, and AF64394 at GPR3, GPR6, and GPR12. It is important to distinguish between the dissociation constant (Kd), which is a direct measure of binding affinity, and the half-maximal inhibitory or effective concentrations (IC50/EC50), which measure the functional potency of a compound in a specific cellular assay.
| Ligand | Target Receptor | Parameter | Value (nM) | Assay Type | Reference |
| This compound | GPR3 | Kd | 230 | BRET-based binding assay | [4] |
| GPR6 | Kd | 270 | BRET-based binding assay | [4] | |
| GPR12 | Kd | 300 | BRET-based binding assay | [4] | |
| Cannabidiol (CBD) | GPR3 | EC50 | ~1000 | β-arrestin2 recruitment | [5] |
| GPR6 | EC50 | ~100 | β-arrestin2 recruitment | [5] | |
| GPR12 | EC50 | ~10000 | cAMP accumulation | [5] | |
| AF64394 | GPR3 | IC50 | 50 | cAMP accumulation | |
| GPR6 | IC50 | 7900 | cAMP accumulation | ||
| GPR12 | IC50 | 12000 | cAMP accumulation |
Note: Kd values represent binding affinity, where a lower value indicates higher affinity. IC50 and EC50 values represent functional potency, where a lower value indicates higher potency in the specified assay.
Signaling Pathways of GPR3, GPR6, and GPR12
GPR3, GPR6, and GPR12 are characterized by their high constitutive activity, primarily signaling through the Gαs protein subunit to activate adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][5] There is also evidence suggesting that these receptors can couple to the Gαi/o subunit, which inhibits adenylyl cyclase.[5] Furthermore, GPR3 has been shown to engage in G protein-independent signaling through the recruitment of β-arrestin.[5] The inverse agonists discussed in this guide, such as Cannabidiol and AF64394, function by reducing the basal signaling activity of these receptors.
Experimental Protocols
The data presented in this guide were obtained using established methodologies for studying GPCR-ligand interactions. Below are detailed descriptions of the key experimental protocols.
Bioluminescence Resonance Energy Transfer (BRET)-based Ligand Binding Assay
This assay was utilized to determine the binding affinity (Kd) of this compound. BRET is a proximity-based assay that measures the interaction between a bioluminescent donor and a fluorescent acceptor.[6][7]
-
Principle: The receptor of interest (e.g., GPR3) is tagged with a bioluminescent protein (NanoLuc), which serves as the BRET donor. A fluorescently labeled ligand (the BRET acceptor, e.g., this compound) is then introduced. If the fluorescent ligand binds to the receptor, the donor and acceptor are brought into close proximity (<10 nm), allowing for resonance energy transfer from the NanoLuc to the fluorescent ligand upon addition of a substrate (e.g., furimazine). The resulting BRET signal is proportional to the amount of ligand bound to the receptor.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). The cells are then transiently transfected with a plasmid encoding the NanoLuc-tagged GPCR.
-
Binding Assay: 48 hours post-transfection, the cells are harvested and seeded into 96-well plates. For saturation binding experiments, increasing concentrations of the fluorescent ligand are added to the cells and incubated to allow binding to reach equilibrium. For competition binding experiments, cells are incubated with a fixed concentration of the fluorescent ligand and increasing concentrations of an unlabeled competitor.
-
Data Acquisition: Following incubation, the NanoLuc substrate is added, and the luminescence and BRET signals are measured using a plate reader. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
Data Analysis: Saturation binding data are analyzed using a one-site binding model to determine the Kd and Bmax (maximum number of binding sites). Competition binding data are analyzed using a one-site competition model to determine the Ki (inhibitory constant) of the unlabeled ligand.
cAMP Accumulation Assay
This functional assay was used to determine the potency (IC50) of the inverse agonists Cannabidiol and AF64394. It measures the ability of a compound to modulate the intracellular levels of the second messenger cAMP.[8][9]
-
Principle: Since GPR3, GPR6, and GPR12 are constitutively active and signal through Gαs, they lead to high basal levels of cAMP. An inverse agonist will bind to the receptor and reduce this basal cAMP production. The assay quantifies the amount of cAMP in cell lysates, typically using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
-
Cell Culture and Transfection: HEK293 cells are stably or transiently transfected with the GPCR of interest.
-
Assay Procedure: Cells are seeded in 96-well plates and then treated with increasing concentrations of the test compound (inverse agonist) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the amount of cAMP in the lysate is measured. In a typical competitive immunoassay, the cAMP from the sample competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: The data are plotted as the concentration of the inverse agonist versus the cAMP level. A dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the maximal cAMP signal.
References
- 1. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
- 6. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pa2online.org [pa2online.org]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Inverse Agonist Activity of UR-MB-355 at the Orphan GPCR GPR3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inverse agonist activity of UR-MB-355, a recently developed ligand for the orphan G protein-coupled receptor 3 (GPR3). GPR3, along with its closely related receptors GPR6 and GPR12, exhibits high constitutive activity, making inverse agonists valuable tools for studying their physiological roles and as potential therapeutic agents. This compound is a fluorescent analog of the known GPR3 inverse agonist AF64394, suggesting it may share a similar pharmacological profile.[1] This document outlines the necessary experimental protocols and comparative data to rigorously assess the inverse agonist properties of this compound.
Comparative Ligands for GPR3 Inverse Agonism
To robustly characterize the activity of this compound, it is essential to compare its performance against established modulators of GPR3. The following compounds serve as key comparators:
| Compound | Target(s) | Reported Activity | Key Characteristics |
| This compound | GPR3, GPR6, GPR12 | Putative Inverse Agonist | Fluorescent analog of AF64394.[1] |
| AF64394 | GPR3 | Inverse Agonist | First small molecule inhibitor of GPR3 function.[2] |
| Cannabidiol (CBD) | GPR3, GPR6, GPR12 | Inverse Agonist | A non-psychoactive phytocannabinoid.[1][3] |
Experimental Validation of Inverse Agonist Activity
The gold-standard method for validating inverse agonist activity at GPR3 involves measuring the inhibition of its constitutive signaling. GPR3 constitutively activates adenylyl cyclase through Gαs, leading to elevated basal levels of cyclic AMP (cAMP).[3][4][5] An inverse agonist will reduce these basal cAMP levels.
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a cell-based assay to quantify changes in intracellular cAMP levels in response to compound treatment.
1. Cell Culture and Transfection:
- HEK293 cells are a suitable host system.
- Cells should be transiently or stably transfected with a plasmid encoding human GPR3. A control group of cells should be transfected with an empty vector.
- For detection, a cAMP biosensor, such as the GloSensor™-22F cAMP Plasmid, can be co-transfected.[6] This biosensor emits light in the presence of cAMP.
2. Compound Preparation:
- Prepare stock solutions of this compound, AF64394, and CBD in a suitable solvent (e.g., DMSO).
- Create a dilution series for each compound to determine concentration-response curves.
3. Assay Procedure:
- Plate the transfected cells in a white, clear-bottom 96-well plate.
- Incubate the cells with the GloSensor™ cAMP Reagent.
- Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cAMP stimulation (e.g., Forskolin, although for inverse agonism, the focus is on reducing the basal signal).
- Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
- Measure luminescence using a plate reader.
4. Data Analysis:
- The luminescence signal is proportional to the intracellular cAMP concentration.
- Normalize the data to the vehicle control.
- A decrease in the luminescence signal in GPR3-expressing cells treated with the test compound, compared to the vehicle control, indicates inverse agonist activity.
- Plot the concentration-response curves and calculate the IC50 values (the concentration of the compound that produces 50% of the maximal inhibition).
Visualizing the GPR3 Signaling Pathway and Experimental Workflow
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The identification of GPR3 inverse agonist AF64394; the first small molecule inhibitor of GPR3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR3 - Wikipedia [en.wikipedia.org]
- 4. Lipolysis drives expression of the constitutively active receptor GPR3 to induce adipose thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 6. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive analysis of the binding affinity and functional activity of the novel compound UR-MB-355 against a panel of related receptors remains elusive from publicly available data. While the methodologies for such investigations are well-established, specific experimental results for this compound have not been identified in the current scientific literature.
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount for predicting its therapeutic potential and potential off-target effects. This guide is intended to provide a framework for such a comparison, outlining the necessary experimental data and protocols. However, due to the absence of specific data for this compound, we will present a template for the required information and the methodologies used to obtain it.
Understanding Receptor Selectivity
The selectivity of a compound refers to its ability to interact with a specific receptor target with higher affinity and/or efficacy compared to other receptors. A highly selective compound is desirable as it is more likely to elicit a specific biological response with fewer side effects. The selectivity profile is typically determined by a series of in vitro assays that measure the compound's binding affinity (Kᵢ) and functional activity (e.g., EC₅₀, IC₅₀, or Eₘₐₓ) at the primary target receptor and a panel of other related or pharmacologically relevant receptors.
Data Presentation: A Template for Comparison
To facilitate a clear comparison of this compound's performance, the following table structure is recommended for summarizing quantitative data. In a typical scenario, this table would be populated with experimental values.
Table 1: Selectivity Profile of this compound Against Related Receptors
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (Assay Type) | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Standard) |
| Primary Target | Data not available | Data not available | Data not available | Data not available |
| Receptor A | Data not available | Data not available | Data not available | Data not available |
| Receptor B | Data not available | Data not available | Data not available | Data not available |
| Receptor C | Data not available | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available | Data not available |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates higher binding affinity. EC₅₀: Half-maximal effective concentration. The concentration of a drug that gives half of the maximal response. IC₅₀: Half-maximal inhibitory concentration. The concentration of a drug that inhibits a biological process by 50%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are standard protocols used to determine the selectivity profile of a compound like this compound.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a panel of receptors.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the target receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the prepared cell membranes.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ value is determined from this curve, and the Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor. The specific assay used depends on the signaling pathway of the receptor.
Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of this compound at various receptors.
Example: G-Protein Coupled Receptor (GPCR) Signaling Assay (e.g., cAMP Assay)
Principle: Many receptors, upon activation, modulate the intracellular concentration of second messengers like cyclic AMP (cAMP). This assay measures changes in cAMP levels in response to the test compound.
General Procedure:
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound).
-
Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular components.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
-
Data Analysis: The cAMP levels are plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values can be determined.
Visualization of Experimental Workflow
To provide a clear visual representation of the process for determining receptor selectivity, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for determining the receptor selectivity profile.
Safety Operating Guide
Essential Guide to the Safe Disposal of MasterRoc MP 355
This document provides comprehensive safety and logistical procedures for the proper disposal of MasterRoc MP 355, a substance used in construction chemicals. The information is intended for researchers, scientists, and drug development professionals who may encounter this or similar substances in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.
Safety and Hazard Information
MasterRoc MP 355 is a hazardous substance that requires careful handling. The primary health risks are associated with inhalation, skin contact, and eye contact. It is classified as a substance that can cause significant health issues, including cancer, upon prolonged or repeated exposure.
Hazard Summary Table
| Hazard Classification | Description |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[1] |
| Skin Irritation | Category 2: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A/2B: Causes serious eye irritation.[1][2] |
| Respiratory Sensitization | Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |
| Skin Sensitization | Category 1/1B: May cause an allergic skin reaction.[1][2] |
| Carcinogenicity | Category 2: Suspected of causing cancer.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs (Olfactory organs, Respiratory system) through prolonged or repeated exposure, especially through inhalation.[1][2] |
Note: This product contains isocyanates, which can cause respiratory irritation, breathlessness, chest discomfort, and reduced pulmonary function upon inhalation. Overexposure may lead to more severe conditions like bronchitis and pulmonary edema.[2][3]
Experimental Protocols for Safe Handling and Disposal
The following protocols outline the necessary steps for safely managing and disposing of MasterRoc MP 355 waste.
1. Personal Protective Equipment (PPE)
Before handling the substance, ensure all required personal protective equipment is worn correctly.
Required PPE Table
| Body Part | Protection |
| Hands | Chemical resistant protective gloves.[2] |
| Body | Protective clothing. Wearing of closed work clothing is recommended.[2] |
| Eyes/Face | Safety glasses with side-shields or other approved eye protection.[2] |
| Respiratory | In case of inadequate ventilation or aerosol formation, wear suitable respiratory protection.[1][2] |
2. Handling and Storage of Waste
Proper handling and temporary storage are crucial to prevent exposure and contamination.
-
Handling:
-
Storage:
3. Disposal Procedure
The final disposal of MasterRoc MP 355 must be conducted in compliance with all local, state, and federal regulations for hazardous waste.
-
Step 1: Containment
-
Ensure the waste material is in a sealed, non-reactive container.
-
Label the container clearly as "Hazardous Waste" and include the chemical name "MasterRoc MP 355".
-
-
Step 2: Regulatory Compliance
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[2]
-
-
Step 3: Documentation
-
Maintain a log of the amount of waste generated and the date of disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of MasterRoc MP 355.
Caption: Workflow for the safe disposal of MasterRoc MP 355.
References
Essential Safety and Logistical Information for Handling UR-MB-355
A definitive Safety Data Sheet (SDS) for a substance explicitly identified as "UR-MB-355" is not publicly available.
Initial searches have yielded information for various products with similar alphanumeric codes, such as "MasterRoc MP 355 1K," "EonCoat Corrosion Protection Coating - Part B," and others. However, these are distinct chemical products with different compositions and associated hazards. For instance, "MasterRoc MP 355 1K" contains isocyanates, which can cause respiratory irritation and sensitization, while other similarly named products may have different risk profiles.[1]
Providing personal protective equipment (PPE) recommendations, operational plans, and disposal procedures without a specific and verified SDS for "this compound" would be unsafe and could lead to hazardous exposure. The safe handling of any chemical is predicated on understanding its specific physical, chemical, and toxicological properties, which are detailed in the SDS.
To ensure the safety of all personnel, it is imperative to obtain the correct Safety Data Sheet for "this compound" from the manufacturer or supplier.
Once the correct SDS is obtained, the following information can be extracted and used to develop safe handling protocols:
-
Section 2: Hazards Identification: This section will detail the specific hazards of this compound, including any pictograms, signal words, and hazard statements.
-
Section 7: Handling and Storage: This will provide guidance on safe handling practices and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: This section is critical for determining the necessary personal protective equipment. It will specify exposure limits and recommend appropriate engineering controls (e.g., ventilation) and personal protective equipment (e.g., gloves, eye protection, respiratory protection).
General Best Practices for Handling Unknown Chemicals (pending receipt of SDS):
In the absence of specific information, and as a matter of general laboratory safety, treat the substance as hazardous. The following minimum precautions should be taken:
| Precaution Category | Recommended Action |
| Engineering Controls | Handle the substance in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile or other appropriate material), and chemical splash goggles. A face shield may be necessary if there is a splash hazard. |
| Hygiene Practices | Avoid inhalation, ingestion, and skin contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spill Control | Have a spill kit readily available that is appropriate for the general class of chemical (if known). |
| Waste Disposal | Do not dispose of the substance down the drain. It should be collected in a clearly labeled, sealed container for hazardous waste disposal, pending identification and proper disposal protocols. |
Workflow for Handling a Spill of an Unidentified Substance
The following diagram outlines a general procedure for responding to a chemical spill where the substance's specific hazards are not yet known.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
